2-aminopropanamide;hydrobromide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminopropanamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.BrH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAVGTZKLGIZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Aminopropanamide Hydrobromide
Strategic Approaches to 2-Aminopropanamide (B1330713) Hydrobromide Synthesis
The creation of 2-aminopropanamide hydrobromide and its derivatives can be achieved through several synthetic routes, each with distinct advantages and applications. These methods range from traditional solution-phase chemistry to more advanced solid-phase and one-pot protocols.
Conventional Solution-Phase Synthesis Routes
Conventional solution-phase synthesis remains a fundamental approach for producing 2-aminopropanamide hydrobromide. A common method involves the amidation of (S)-2-aminopropanoic acid (L-alanine), followed by the formation of the hydrobromide salt. This process typically begins with the activation of the carboxylic acid group of a protected amino acid, followed by reaction with an amine. For instance, N-protected α-amino acids can be amidated using thionyl chloride (SOCl₂) to form an acyl chloride, which then reacts with ammonia (B1221849) to yield the corresponding amide. rsc.org Subsequent deprotection and treatment with hydrobromic acid under anhydrous conditions afford the final hydrobromide salt. Temperature control, often between 0–5°C, is crucial to minimize racemization and ensure the enantiomeric purity of the final product.
Another established solution-phase method is reductive amination. This involves the condensation of a suitable aldehyde, such as 4-(3-fluorobenzyloxy)benzaldehyde, with L-alaninamide hydrochloride in the presence of a reducing agent. A base like triethylamine (B128534) is often added to deprotonate the ammonium (B1175870) salt, facilitating the nucleophilic attack of the amine on the aldehyde's carbonyl group. The resulting imine intermediate is then reduced to yield the desired product.
The "Group-Assisted Purification (GAP)" chemistry offers a modern twist to solution-phase synthesis, aiming to simplify purification by avoiding chromatography and recrystallization. nih.gov This strategy involves using a protecting group that facilitates the purification of intermediates by simple extraction, thereby reducing solvent usage and waste. nih.gov
| Method | Key Reagents | Typical Conditions | Key Features |
| Amidation of Alanine (B10760859) | L-alanine, Thionyl chloride, Ammonia, Hydrobromic acid | 0–5°C to minimize racemization | Direct conversion of the amino acid to the amide hydrobromide. rsc.org |
| Reductive Amination | Aldehyde, L-alaninamide HCl, Reducing agent, Triethylamine | 20–35°C | Forms a C-N bond through an imine intermediate. |
| GAP Chemistry | N-phosphonyl chloride auxiliary | 90°C, with 4 Å molecular sieves | Simplifies purification by avoiding chromatography. nih.gov |
Solid-Phase Peptide Synthesis (SPPS) Techniques and Advancements
Solid-Phase Peptide Synthesis (SPPS) provides a highly efficient and controlled method for assembling peptides, including those containing 2-aminopropanamide moieties. bachem.com In SPPS, the C-terminus of an amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. bachem.comcore.ac.uk This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. bachem.com
The choice of resin is critical in SPPS. Polystyrene (PS) resins, cross-linked with divinylbenzene (B73037) (DVB), are commonly used. csic.es The resin must swell appropriately in the solvents used during synthesis to ensure efficient reaction kinetics. csic.es For example, PS resins swell well in dichloromethane (B109758) (CH₂Cl₂), a common solvent for the initial coupling steps. csic.es
The synthesis cycle in SPPS involves repetitive steps of Nα-protecting group cleavage, washing, coupling of the next protected amino acid, and further washing. bachem.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is frequently used and is removed with a base, typically piperidine (B6355638). csic.es After the desired peptide sequence is assembled, the peptide is cleaved from the resin. bachem.com For producing peptide amides, resins like the Rink amide resin are employed, which upon cleavage with an acid such as trifluoroacetic acid (TFA), yield the C-terminal amide. researchgate.net
| Technique | Key Components | Process | Advantage |
| Fmoc-based SPPS | Polystyrene or PEG resin, Fmoc-protected amino acids, Coupling reagents (e.g., DIC/HOBt), Cleavage cocktail (e.g., TFA) | Stepwise addition of amino acids on a solid support, followed by cleavage. bachem.comcsic.es | Simplified purification and potential for automation. bachem.com |
| Rink Amide Resin | Specialized resin for amide synthesis | Peptide is assembled on the resin and cleaved to yield a C-terminal amide. researchgate.net | Direct synthesis of peptide amides. researchgate.net |
One-Pot Synthetic Protocols in Aminopropanamide Derivatization
One-pot syntheses offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps in a single vessel, thereby avoiding the isolation and purification of intermediates. nih.gov A notable one-pot method for the synthesis of β-amino alcohol derivatives from amides involves a cascade process of C–H bond hydroxylation at the benzylic α-carbon, followed by the reduction of the amide functional group. nih.gov This process can utilize molecular oxygen as an oxidant and a reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride. nih.gov
Another one-pot approach for amide synthesis involves the activation of carboxylic acids with thionyl chloride, followed by the addition of an amine. rsc.org This method is effective even with sterically hindered amines and can be performed in the presence of acid-sensitive groups with high retention of stereochemical integrity. rsc.org Multi-component reactions also represent a powerful one-pot strategy. For instance, 2-aminopyrrole derivatives can be synthesized in a one-pot cascade reaction of arylglyoxal monohydrates, 1,1-enediamines, and 2-hydroxynaphthalene-1,4-dione in ethanol, offering good yields and operational simplicity. ynu.edu.cn
| One-Pot Strategy | Key Transformations | Reagents | Outcome |
| Cascade Hydroxylation/Reduction | α-hydroxylation and amide reduction | O₂, Sodium bis(2-methoxyethoxy)aluminum hydride | Synthesis of β-amino alcohols from amides. nih.gov |
| Amidation via Acyl Chloride | Carboxylic acid activation and amination | Thionyl chloride, Amine | Direct synthesis of amides from carboxylic acids. rsc.org |
| Multi-component Cascade | Cascade reaction of multiple starting materials | Arylglyoxal monohydrates, 1,1-enediamines, 2-hydroxynaphthalene-1,4-dione | Synthesis of complex heterocyclic derivatives. ynu.edu.cn |
Heterogeneous Reduction Conditions in Aminopropanamide Derivative Synthesis
The reduction of amides to amines is a crucial transformation in organic synthesis. While stoichiometric reducing agents like lithium aluminum hydride are effective, catalytic hydrogenation using molecular hydrogen represents a greener alternative. nih.gov Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and reusability. diva-portal.org
Historically, amide hydrogenation required harsh conditions, such as high temperatures (around 250°C) and pressures (200-300 bar) with catalysts like copper chromite. nih.gov More recent advancements have led to the development of more efficient heterogeneous catalysts that operate under milder conditions. For example, a ruthenium-on-cerium oxide ([Ru/CeO₂]) catalyst has been shown to be active for the hydrogenation of primary amides in water without the need for additives. nih.gov The mechanism often involves the initial hydrogenation of the amide to a hemiaminal intermediate, which can then undergo either C-O cleavage to form an amine or C-N cleavage to yield an alcohol and a lower amine. nih.gov
| Catalyst System | Reaction Conditions | Selectivity |
| Copper Chromite | ~250°C, 200-300 bar H₂ | C-O cleavage to form amines. nih.gov |
| [Ag/γ-Al₂O₃] with KOt-Bu | Milder conditions | C-N cleavage. nih.gov |
| [Ru/CeO₂] | Mild conditions, water as solvent | C-N cleavage for primary amides. nih.gov |
Derivatization Reactions of 2-Aminopropanamide Hydrobromide
The functional groups of 2-aminopropanamide hydrobromide, namely the primary amine and the amide, provide reactive sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Alkylation Reactions of Amine Functionalities
The primary amine group of 2-aminopropanamide is a nucleophile and can readily undergo alkylation reactions. A powerful method for the asymmetric alkylation of alaninamide derivatives involves the use of a chiral auxiliary, such as pseudoephenamine. nih.gov In this approach, the alaninamide is first converted into an imine (specifically a pivaldimine), which is then deprotonated to form a chiral enolate. This enolate reacts with an electrophile (an alkyl halide), with the diastereoselectivity of the reaction being controlled by the chiral auxiliary. nih.gov High diastereomeric ratios are often achieved, and the auxiliary can be subsequently removed under mild hydrolysis conditions to yield the α-alkylated α-amino acid or its corresponding ester. nih.gov This method is versatile and compatible with a range of electrophiles. nih.gov
| Alkylation Method | Key Features | Substrate | Outcome |
| Asymmetric Alkylation with Chiral Auxiliary | Use of pseudoephenamine, formation of a pivaldimine, high diastereoselectivity. | Pseudoephenamine alaninamide pivaldimine. nih.gov | Quaternary α-methyl α-amino acids. nih.gov |
Acylation Reactions and Amide Bond Formation
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, crucial for the synthesis of peptides, pharmaceuticals, and other biologically active molecules. nih.govnsf.gov The primary amine of 2-aminopropanamide hydrobromide is a nucleophile that can readily participate in acylation reactions to form new amide linkages.
Standard amide bond formation protocols typically involve the activation of a carboxylic acid, which then reacts with the amine. nsf.gov Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form activated esters that are more reactive towards amines and help minimize side reactions. A protocol for amide coupling has been developed that involves the in situ formation of acyl fluorides, which then react with amines at elevated temperatures. This method has proven effective for coupling sterically hindered substrates and electron-deficient amines where standard methods may fail. rsc.org
Another approach involves the rearrangement of reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to facilitate amide bond formation. nih.gov This method is applicable to the synthesis of primary, secondary, and tertiary amides and demonstrates good functional group tolerance, allowing for the N-acylation of unprotected amino acids. nih.gov The reaction proceeds through the in situ generation of an N-hydroxybenzotriazole activated ester, which avoids the need for external, and potentially hazardous, activating agents. nih.gov
The choice of solvent can also play a critical role in the efficiency of amide bond formation. While traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are common, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and even water are being explored. nsf.gov For instance, the use of amphiphilic reagents like EDC·HCl in aqueous nanomicelles can significantly accelerate amide coupling reactions. nsf.gov
Table 1: Selected Methods for Amide Bond Formation
| Method | Activating Agent/Reagent | Key Features |
| Carbodiimide Coupling | EDC, DCC with HOBt or NHS | Widely used, versatile for many substrates. |
| Acyl Fluoride Formation | In situ from carboxylic acid | Effective for sterically hindered and electron-deficient amines. rsc.org |
| Nitrile Imine Rearrangement | N-2-nitrophenyl hydrazonyl bromides | Mild, rapid, and avoids external activating agents. nih.gov |
| Aqueous Nanomicelles | EDC·HCl in aqueous surfactant | Green chemistry approach, accelerated reaction rates. nsf.gov |
Reductive Amination Strategies
Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. masterorganicchemistry.com This reaction involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This strategy offers a more controlled way to alkylate amines compared to direct alkylation with alkyl halides, which can often lead to over-alkylation. masterorganicchemistry.com
For a primary amine like that in 2-aminopropanamide, reductive amination with an aldehyde or ketone would yield a secondary amine. The reaction can be carried out in a one-pot fashion. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in specialized solvents like 2,2,2-trifluoroethanol (B45653) (TFE) to enhance reactivity and yield. organic-chemistry.org
Research has shown that reductive amination can be achieved under various conditions, including catalyst-free protocols. For example, a simple and convenient procedure for the reductive alkylation of primary and secondary amines uses sodium borohydride in TFE without any catalyst. organic-chemistry.org This method is applicable to a wide range of substrates and offers high yields and chemoselectivity under neutral conditions. organic-chemistry.org For more challenging substrates, Lewis acids like Ti(OiPr)₄ can be used to activate the carbonyl group towards imine formation. organic-chemistry.org
Table 2: Common Reagents for Reductive Amination
| Reducing Agent | Typical Substrates | Key Characteristics |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selectively reduces imines/iminium ions in the presence of carbonyls. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | A milder and often preferred alternative to NaBH₃CN. masterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Often used with additives or in specific solvents like TFE to control reactivity. organic-chemistry.org |
| Catalytic Hydrogenation | H₂ with Pd, Ni, or Ru catalyst | Can be used for imine reduction; various catalysts are available. organic-chemistry.orgresearchgate.net |
Coupling Reactions for Extended Structures (e.g., Suzuki Coupling)
To build more complex molecules from the 2-aminopropanamide core, carbon-carbon bond-forming reactions are essential. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex. fishersci.co.uklibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. fishersci.co.uk
For a derivative of 2-aminopropanamide to participate in a Suzuki coupling, it would first need to be functionalized with either a halide (or triflate) or a boronic acid (or ester). For example, if the N-terminus were acylated with a halobenzoic acid, the resulting molecule could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-based substituents. The catalytic system for Suzuki coupling typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. libretexts.org The choice of ligand is crucial and can significantly impact the reaction's efficiency. researchgate.net
The scope of the Suzuki reaction has expanded to include various electrophilic partners beyond halides, such as sulfonyl fluorides. nih.gov This allows for the coupling of a wider range of substrates. Microwave irradiation has also been employed to accelerate Suzuki coupling reactions, making it a valuable tool for high-throughput synthesis. nih.gov
Specific Bond Cleavage Reactions (e.g., C–S Bond Cleavage)
The selective cleavage of specific bonds is a critical tool in organic synthesis for the modification and functionalization of molecules. The cleavage of carbon-sulfur (C–S) bonds is particularly relevant in the synthesis of various organic compounds. chemistryviews.org
A metal-free method for C–S bond cleavage has been developed to access β-aminopropanamide and acrylamide (B121943) derivatives. chemistryviews.org This process uses Selectfluor as an "F+" reagent to convert N-substituted 3-methylthiopropanamides into either N-substituted acrylamides or, in the presence of an amine, into N-substituted β-aminopropanamides in moderate to good yields. chemistryviews.org Mechanistic studies suggest the reaction proceeds through a thionium (B1214772) intermediate or a sulfoxide. chemistryviews.org
Visible-light-mediated catalysis offers another approach to C–S bond cleavage. For instance, silver(II)-ligand complexes can be used for the controlled oxidative cleavage of benzyl (B1604629) thiols to yield carbonyl compounds like aldehydes or ketones. nih.gov While challenging due to the often uncontrollable nature of singlet oxygen reactions, this method provides a selective pathway for C-S bond scission. nih.gov These strategies could be applied to derivatives of 2-aminopropanamide containing thioether functionalities to achieve further molecular diversification.
Protecting Group Chemistry in Aminopropanamide Synthesis
In the multi-step synthesis of complex molecules derived from 2-aminopropanamide, the use of protecting groups is often essential to ensure chemoselectivity. libretexts.orgorganic-chemistry.org Protecting groups temporarily mask a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org
Amine Protecting Group Strategies (e.g., Boc Deprotection)
The primary amine of 2-aminopropanamide is nucleophilic and often requires protection during synthesis. libretexts.org Carbamates are the most common class of protecting groups for amines. masterorganicchemistry.com
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in non-peptide chemistry. jk-sci.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, a process known as deprotection. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are commonly used for Boc deprotection. jk-sci.commasterorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. jk-sci.commasterorganicchemistry.com
Other common amine protecting groups include:
Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate (CbzCl), it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). masterorganicchemistry.comucalgary.ca
Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. masterorganicchemistry.commasterorganicchemistry.com
Table 3: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong acid (e.g., TFA) jk-sci.commasterorganicchemistry.com |
| Carboxybenzyl | Cbz, Z | Benzyl Chloroformate | Catalytic Hydrogenolysis masterorganicchemistry.comucalgary.ca |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.commasterorganicchemistry.com |
Carboxylic Acid and Ester Protecting Group Manipulations
While 2-aminopropanamide itself has a primary amide, synthetic routes starting from the corresponding amino acid (alanine) or involving modification of the amide would necessitate strategies for protecting the carboxylic acid functionality. The most common way to protect a carboxylic acid is by converting it into an ester. slideshare.net
Methyl and Ethyl Esters: These are simple to form via Fischer esterification (reacting the carboxylic acid with the alcohol in the presence of an acid catalyst). They are typically removed by saponification, which involves hydrolysis with a base like sodium hydroxide, followed by acidification. ucalgary.calibretexts.org
Benzyl Esters (Bn): These are useful because they can be cleaved under neutral conditions via catalytic hydrogenolysis, the same method used for Cbz group removal. ucalgary.calibretexts.org This makes them compatible with base-sensitive substrates.
tert-Butyl Esters: These esters are stable to base but are cleaved under acidic conditions, similar to the Boc group. libretexts.org This allows for the simultaneous deprotection of a Boc-protected amine and a tert-butyl ester-protected carboxylic acid.
The selection of an ester protecting group is dictated by the stability of other functional groups in the molecule to the required deprotection conditions. slideshare.net For instance, if a molecule contains a base-labile group, saponification would be avoided, and a benzyl or tert-butyl ester might be a better choice.
Chiral Synthesis and Stereochemical Control
The stereochemical integrity of a molecule is paramount in fields such as medicinal chemistry and materials science. 2-Aminopropanamide, existing as (S)- and (R)-enantiomers (L- and D-alaninamide, respectively), provides a readily available source of chirality for asymmetric synthesis.
Chiral building blocks, often derived from the "chiral pool" of naturally occurring molecules like amino acids, are fundamental to the efficient synthesis of enantiomerically pure compounds. nih.govnih.gov 2-Aminopropanamide serves as such a building block, where its chiral center is incorporated into the final target molecule. nih.gov The amino and amide functionalities offer versatile handles for a variety of chemical transformations, including peptide synthesis and the formation of heterocyclic structures. luxembourg-bio.com The use of amino acids as chiral building blocks is a well-established strategy for establishing key stereocenters in the total synthesis of natural products and other bioactive molecules. nih.gov
Asymmetric induction is the process where a chiral center in a molecule influences the creation of a new stereocenter, leading to the preferential formation of one diastereomer over another. wikipedia.orgyoutube.com When 2-aminopropanamide is used as a chiral auxiliary, it is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.orgwikipedia.orgnih.gov For example, the chiral center of an alaninamide derivative can direct the approach of a nucleophile to a carbonyl group, leading to the formation of a new stereocenter with a predictable configuration. wikipedia.org This strategy is widely employed in asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions using auxiliaries like Evans' oxazolidinones or pseudoephedrine amides. wikipedia.orgwikipedia.org The effectiveness of the induction depends on the proximity of the existing chiral center to the reaction site and the ability to form a rigid transition state. wikipedia.org
Representative examples of chiral auxiliaries used in asymmetric synthesis:
| Chiral Auxiliary | Type of Reaction | Diastereoselectivity | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Aldol Reactions, Alkylations | High | wikipedia.orgwikiwand.com |
| Pseudoephedrine Amides | Alkylations | High | wikipedia.org |
| Camphorsultam | Michael Additions, Claisen Rearrangements | High | wikipedia.org |
Maintaining the stereochemical integrity of 2-aminopropanamide during catalytic transformations is crucial for its application as a chiral building block. In many reactions, such as peptide bond formation, care must be taken to avoid racemization at the stereocenter. nih.gov The use of specific coupling reagents and reaction conditions can minimize this loss of stereochemical purity. rsc.org In other transformations, such as certain nucleophilic substitution reactions, the reaction mechanism itself can dictate the stereochemical outcome. For instance, an SN2 reaction proceeds with an inversion of stereochemistry, while mechanisms involving neighboring group participation can lead to retention of configuration. libretexts.orgreddit.com The amide group of 2-aminopropanamide or a derivative can potentially act as a neighboring group, influencing the stereochemical outcome of a reaction at the chiral center.
Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are a class of enzymes that are particularly effective for the kinetic resolution of racemic esters and amides through enantioselective hydrolysis or acylation. mdpi.comnih.gov
In a typical lipase-catalyzed kinetic resolution of racemic 2-aminopropanamide or its derivatives, the enzyme would selectively catalyze the hydrolysis of one enantiomer of an ester precursor, leaving the unreacted ester enriched in the other enantiomer. mdpi.com For example, lipases like Pseudomonas cepacia lipase (B570770) (PCL) have shown high enantioselectivity in the hydrolysis of racemic esters. nih.gov The efficiency of the resolution is often expressed by the enantiomeric ratio (E), with high E values indicating excellent separation.
Examples of Lipase-Catalyzed Kinetic Resolutions:
| Substrate | Lipase | Reaction | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Racemic α-methyl-β-propiothiolactone | Pseudomonas cepacia lipase (PCL) | Hydrolysis | >95% ee(S) | nih.gov |
The demand for large libraries of peptides for drug discovery and other biological applications has driven the development of high-throughput and parallel synthesis methodologies. nih.govnih.govspringernature.com Solid-phase peptide synthesis (SPPS) is the cornerstone of these approaches, where a peptide chain is assembled on a solid support. luxembourg-bio.compacific.edu
2-Aminopropanamide, as alaninamide, is a common building block in these synthetic strategies. pacific.edu Automated peptide synthesizers can perform the repetitive cycles of deprotection and coupling required to build peptide chains, allowing for the parallel synthesis of numerous different peptides. mdpi.com Techniques like the "tea-bag" method or the use of microreactors with radiofrequency tags have further enhanced the efficiency of parallel synthesis. nih.gov These high-throughput methods enable the rapid generation of peptide libraries that can be screened for desired biological activities.
Key Features of High-Throughput Peptide Synthesis:
| Feature | Description |
|---|---|
| Solid-Phase Synthesis (SPPS) | The peptide is assembled on a solid resin support, simplifying purification. pacific.edu |
| Automation | Robotic systems perform the repetitive synthesis steps, increasing speed and reproducibility. mdpi.com |
| Parallel Synthesis | Multiple, distinct peptides are synthesized simultaneously in separate reaction vessels. nih.gov |
| Combinatorial Libraries | Large collections of peptides with systematic variations are created for screening purposes. nih.gov |
Chemical Reactivity, Reaction Mechanisms, and Kinetics of 2 Aminopropanamide Systems
Mechanistic Investigations of Aminopropanamide Reactions
The chemical behavior of 2-aminopropanamide (B1330713), also known as alaninamide, is characterized by the presence of two key functional groups: a primary amine (-NH₂) and a primary amide (-CONH₂). These groups dictate the molecule's reactivity, allowing it to participate in a variety of organic reactions. The hydrobromide salt form, 2-aminopropanamide hydrobromide, ensures stability and enhances water solubility, but the reactive species in the described mechanisms is typically the free base, 2-aminopropanamide.
The primary amine group of 2-aminopropanamide contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to participate in nucleophilic substitution reactions, particularly SN2 (bimolecular nucleophilic substitution) reactions with suitable electrophiles like primary alkyl halides.
The SN2 mechanism is a single-step, concerted process. The nucleophile (the amine) attacks the electrophilic carbon atom from the side opposite to the leaving group. This "backside attack" leads to the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halogen bond. nih.gov The reaction proceeds through a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. nih.govrsc.org This mechanism results in an inversion of stereochemistry at the electrophilic carbon center. nih.gov
For 2-aminopropanamide, the reaction with an alkyl halide (e.g., bromoethane) would proceed as follows:
The lone pair of the nitrogen atom of the amino group attacks the partially positive carbon atom of the bromoethane.
Simultaneously, the bromide ion is expelled as the leaving group.
An initial salt is formed, which is then deprotonated to yield the N-alkylated 2-aminopropanamide.
A critical aspect of this reaction is the potential for multiple substitutions. The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. This increased nucleophilicity can lead to a subsequent reaction with another molecule of the alkyl halide, forming a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt if excess alkyl halide is used. nih.gov To favor monosubstitution and obtain the primary amine product, a large excess of the amine relative to the alkyl halide is typically employed. chinesechemsoc.orgorganic-chemistry.org
| Reactant 1 | Reactant 2 | Mechanism | Key Features | Product Type |
| 2-Aminopropanamide | Primary Alkyl Halide | SN2 | Concerted, Backside Attack, Inversion of Stereochemistry | N-Alkyl-2-aminopropanamide |
| N-Alkyl-2-aminopropanamide | Primary Alkyl Halide | SN2 | Product is more nucleophilic than reactant | N,N-Dialkyl-2-aminopropanamide |
Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double or triple bonds (π bonds). researchgate.net In these reactions, an electrophile breaks the π bond and forms two new sigma (σ) bonds. nih.gov 2-Aminopropanamide is a saturated molecule and lacks such π bonds in its carbon skeleton. Therefore, it does not undergo electrophilic addition reactions in the typical sense.
However, the term can sometimes be used more broadly to describe the reaction of the nucleophilic amino group with an electrophile. For instance, the amino group can react with carbonyl compounds (aldehydes and ketones) in a nucleophilic addition to the carbonyl carbon. This reaction is initiated by the attack of the nitrogen's lone pair on the electrophilic carbonyl carbon, but it is classified as a nucleophilic addition, not an electrophilic addition to a C=C bond. Similarly, the reaction with an acid halide is a nucleophilic acyl substitution.
The amino group of 2-aminopropanamide can be transformed into a good leaving group, enabling it to participate in elimination reactions. The most notable of these is the Hofmann elimination, which is a method for converting amines into alkenes. This reaction proceeds via an E2 (bimolecular elimination) mechanism.
The Hofmann elimination involves a three-step process:
Exhaustive Methylation: The amine is treated with an excess of methyl iodide (CH₃I). The primary amine acts as a nucleophile and undergoes repeated SN2 reactions with methyl iodide until a quaternary ammonium iodide salt is formed.
Formation of Hydroxide Salt: The quaternary ammonium iodide is then treated with silver oxide (Ag₂O) and water. The silver oxide facilitates the replacement of the iodide ion with a hydroxide ion, forming a quaternary ammonium hydroxide.
Elimination: The quaternary ammonium hydroxide salt is heated (typically 100-200 °C), which induces an E2 elimination. The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon adjacent to the carbon bearing the nitrogen group). This leads to the formation of an alkene, water, and the expulsion of a neutral tertiary amine as the leaving group.
A key feature of the Hofmann elimination is its regioselectivity. The reaction preferentially forms the least substituted alkene, a product known as the "Hofmann product". This is in contrast to many other elimination reactions that follow Zaitsev's rule to produce the most substituted, and thus more stable, alkene. The preference for the Hofmann product is attributed to the steric bulk of the large quaternary ammonium leaving group, which makes the protons on the least sterically hindered β-carbon more accessible to the base.
| Step | Reagents | Intermediate/Product | Mechanism | Key Feature |
| 1. Exhaustive Methylation | Excess Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide | SN2 | Conversion of amine to a good leaving group precursor. |
| 2. Anion Exchange | Silver Oxide (Ag₂O), Water | Quaternary Ammonium Hydroxide | Precipitation | Formation of the active base for elimination. |
| 3. Elimination | Heat | Alkene + Tertiary Amine | E2 | Formation of the least substituted alkene (Hofmann Rule). |
The functional groups of 2-aminopropanamide can undergo both oxidation and reduction.
Oxidation: The primary amino group is susceptible to oxidation. The product of the oxidation depends on the oxidizing agent used and the structure of the amine.
With strong oxidizing agents like potassium permanganate (KMnO₄), primary amines can be oxidized through a series of intermediates.
Reaction with peroxy acids (like m-CPBA) can lead to the formation of nitroso compounds, which can be further oxidized to nitro compounds. For primary amines with no α-hydrogens, the reaction stops at the hydroxylamine stage.
The amide group is generally resistant to oxidation under mild conditions.
Reduction: The amide functional group in 2-aminopropanamide can be reduced. This typically requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). The reduction of a primary amide yields a primary amine. In the case of 2-aminopropanamide, this reaction would convert the amide group into an amino group, resulting in the formation of 1,2-diaminopropane. This transformation involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).
| Reaction Type | Functional Group | Reagent | General Product |
| Oxidation | Primary Amine | Peroxy Acids (e.g., m-CPBA) | Nitroso/Nitro compounds |
| Oxidation | Primary Amine | Potassium Permanganate (KMnO₄) | Varies (potential for C-N cleavage) |
| Reduction | Amide | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
While the C–S bond cleavage mediated by N-Bromosuccinimide (NBS) is specific to sulfur-containing amino acids like cysteine, analogous bond cleavage reactions can occur in 2-aminopropanamide, particularly involving the C-C and C-N bonds of the amide group under certain conditions. Amides are generally stable due to resonance, but their bonds can be cleaved through specific activation strategies.
C–N Bond Cleavage: The amide C–N bond is robust but can be cleaved. This is a fundamental step in amide hydrolysis, which can be catalyzed by acid or base, although it typically requires harsh conditions. More advanced methods involve metal catalysis or enzymatic action. For instance, certain transition metal complexes can coordinate to the amide, activating it for cleavage. Oxidative C-N bond cleavage can also be achieved using reagents like iodine in the presence of an acyl chloride.
C–C Bond Cleavage: Cleavage of the Cα-carbonyl bond in amides is less common but can be achieved. Some synthetic methodologies have been developed for the transformation of amides into nitriles, which involves both C-C and C-N bond cleavage. This often requires specific reagents that can activate the amide in a unique way, sometimes involving the formation of reactive intermediates like α-nitroso species. The Hofmann rearrangement, which converts primary amides to amines with one less carbon, is a classic example of a reaction involving C-C bond migration and subsequent C-N bond formation, effectively cleaving the original carbonyl carbon from the molecule.
2-Aminopropanamide, possessing a primary amino group, is a key building block in the synthesis of larger molecules through the formation of new amide bonds. This is most famously demonstrated in peptide synthesis. The formation of a peptide bond is a condensation reaction, where the amino group of one amino acid (or an amino amide like 2-aminopropanamide) attacks the carboxylic acid group of another, resulting in the elimination of a water molecule.
In biological systems, this process is catalyzed by ribosomes and requires energy, which is supplied by ATP. In laboratory synthesis, the carboxylic acid group must first be "activated" to make it more electrophilic and facilitate the attack by the amine.
The general mechanism involves:
Activation of the Carboxyl Group: The carboxylic acid is converted into a more reactive derivative, such as an acyl chloride, an anhydride, or an active ester. In biological systems and some synthetic strategies, this involves the formation of an acyl-adenylate or acylphosphate intermediate at the expense of ATP.
Nucleophilic Attack: The lone pair of the amino group of 2-aminopropanamide attacks the activated carbonyl carbon.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Collapse of the Intermediate: The tetrahedral intermediate collapses, expelling the leaving group (e.g., chloride, a carboxylate, or a phosphate group) and forming the new amide (peptide) bond. A final deprotonation step yields the neutral amide product.
This fundamental reaction allows for the stepwise assembly of peptide chains, where 2-aminopropanamide can be incorporated at the N-terminus or within the chain after conversion of its amide to a carboxylic acid.
Tautomerism Studies in Related Heterocyclic Systems
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical concept in understanding the reactivity of many organic molecules. clockss.org While 2-aminopropanamide itself is acyclic, studying tautomerism in related heterocyclic systems containing similar functional groups (amino, imino, amide) provides valuable insight into its potential electronic and reactive behavior. In many nitrogen-containing heterocycles, amino-imino tautomerism is a key consideration. rsc.org
The position of the tautomeric equilibrium is influenced by a combination of factors including the inherent stability of the tautomers, the nature of the solvent, and the electronic properties of substituents on the ring. researchgate.netquimicaorganica.org For instance, in solution, 2-amino-substituted six-membered heterocycles preferentially exist in the amino form rather than the imino tautomer. quimicaorganica.org However, the balance can be shifted. Theoretical and experimental studies on 2-aminopyrroles have shown that while the amino form is generally more stable, the presence of electron-withdrawing groups on the amino nitrogen can favor the imino tautomer. researchgate.net The solvent also plays a crucial role; solvents capable of acting as hydrogen bond acceptors tend to favor the amino tautomer. researchgate.net This phenomenon is not dictated by the solvent's dipole moment alone but can be influenced by its average electric polarizability. researchgate.net
Table 1: Factors Influencing Tautomeric Equilibrium in Heterocyclic Systems
| Factor | Description | Effect on Amino-Imino Equilibrium | Example System |
|---|---|---|---|
| Substituent Effects | Electron-withdrawing or -donating groups attached to the heterocyclic ring or the exocyclic nitrogen. | Electron-withdrawing groups on the amino nitrogen can stabilize the imino form. | Substituted 2-aminopyrroles researchgate.net |
| Solvent Properties | The ability of the solvent to form hydrogen bonds or its general polarity. | Hydrogen-bond accepting solvents (e.g., DMSO) tend to favor the more polar amino tautomer. researchgate.net | 2-aminopyrroles in chloroform vs. water researchgate.net |
| Aromaticity | The relative aromatic character of the heterocyclic ring in each tautomeric form. | The equilibrium often favors the tautomer that better preserves the aromaticity of the ring system, though this is not the sole determining factor. quimicaorganica.org | 2-hydroxypyridine exists as 2-pyridone quimicaorganica.org |
| Physical State | Whether the compound is in the solid state, in solution, or in the gas phase. | Intermolecular forces, such as hydrogen bonding in the crystal lattice, can lock the molecule into a specific tautomeric form that may differ from the dominant form in solution. | Benzothiazole derivatives rsc.org |
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides a quantitative understanding of the rates and energy changes associated with the chemical transformations of 2-aminopropanamide systems.
The derivatization of 2-aminopropanamide can occur at its primary amino group or the amide functionality. The rate of these reactions is governed by several key factors that influence the reactivity of the nucleophilic and electrophilic partners. The primary amine is a potent nucleophile, readily reacting with electrophiles such as acyl chlorides, anhydrides, or carbonyl compounds.
Key determinants include the nucleophilicity of the amine, the electrophilicity of the reaction partner, steric hindrance around the reaction centers, solvent effects, temperature, and the presence of catalysts. For reactions involving the amino group, the pH of the medium is a critical parameter. In highly acidic conditions (low pH), the amine is protonated to form a non-nucleophilic ammonium salt, which significantly slows or halts the reaction. lumenlearning.comlibretexts.org Conversely, at high pH, while the amine is a free nucleophile, the concentration of acid catalyst, which may be required to activate the electrophile (e.g., a carbonyl group), can be too low. lumenlearning.comlibretexts.org Consequently, many derivatization reactions, such as imine formation, exhibit a maximum rate at a mildly acidic pH (around 4-5). lumenlearning.com
Table 2: Key Determinants of Reaction Rates in Aminopropanamide Derivatization
| Determinant | Description | Impact on Reaction Rate |
|---|---|---|
| pH/Acidity | Concentration of H⁺ in the reaction medium. | Optimal rate is often achieved at a specific pH (e.g., ~5 for imine formation) to balance amine nucleophilicity and electrophile activation. lumenlearning.com |
| Steric Hindrance | Spatial bulk of substituents near the reacting centers of the aminopropanamide or the electrophile. | Increased steric hindrance generally decreases the reaction rate by impeding the approach of reactants. |
| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents can accelerate SN2 reactions, while protic solvents can solvate reactants and influence transition state stability. |
| Temperature | The average kinetic energy of the reacting molecules. | Increasing temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. |
| Leaving Group Ability | The stability of the group that is displaced during a substitution reaction. | A better (more stable) leaving group leads to a faster reaction rate. |
Consider the acid-catalyzed reaction of 2-aminopropanamide with an aldehyde to form an imine. This is a multi-step process involving nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the final product. libretexts.orglibretexts.org The energy profile would show two main peaks corresponding to the transition states for the addition and elimination steps, with a valley in between representing the carbinolamine intermediate. savemyexams.com The relative heights of these peaks (the activation energies for each step) determine which step is rate-limiting.
Table 3: Features of a Hypothetical Reaction Energy Profile for Aminopropanamide Reaction
| Feature | Description | Significance |
|---|---|---|
| Reactants | The starting materials (e.g., 2-aminopropanamide and an aldehyde). | The initial energy level on the profile. |
| Transition State (TS) | The highest energy point of a reaction step; an unstable, transient species where bonds are partially broken and formed. | The energy of the TS determines the activation energy of the step. savemyexams.com |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A higher Ea corresponds to a slower reaction rate. The step with the highest Ea is the rate-determining step. youtube.com |
| Intermediate | A species that is a product of one step and a reactant for the next; corresponds to a local energy minimum (a valley) on the profile. | Represents a temporarily stable species formed during the reaction (e.g., a carbinolamine). savemyexams.com |
| Products | The final species formed (e.g., an imine and water). | The final energy level on the profile. The difference between reactant and product energy is the overall enthalpy change (ΔH). |
Intermediates and Transition States in Aminopropanamide Chemistry
Understanding the structure and stability of intermediates and transition states is fundamental to elucidating reaction mechanisms involving 2-aminopropanamide.
The reaction of the primary amino group of 2-aminopropanamide with aldehydes or ketones is a classic example of nucleophilic addition, leading to the formation of an imine (also known as a Schiff base). masterorganicchemistry.com This transformation proceeds through a key intermediate, a carbinolamine, and is typically acid-catalyzed. libretexts.orglibretexts.org
The mechanism involves several distinct steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org This intermediate is an amino alcohol.
Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org
Elimination of Water: The lone pair on the adjacent nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.org
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the neutral imine product and regenerate the acid catalyst. libretexts.org
The stability and rate of formation of the imine are highly dependent on pH control, as noted previously. lumenlearning.com The carbinolamine intermediate is generally unstable and readily eliminates water under acidic conditions to form the more stable C=N double bond of the imine.
Table 4: Mechanism of Imine Formation from an Aminopropanamide
| Step | Process | Key Species |
|---|---|---|
| 1 | Nucleophilic addition of the primary amine to the carbonyl group. | Zwitterionic addition product |
| 2 | Proton transfer to form a neutral intermediate. | Carbinolamine libretexts.orglibretexts.org |
| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated carbinolamine |
| 4 | Elimination of water to form a cation. | Iminium ion libretexts.orglibretexts.org |
| 5 | Deprotonation to yield the final product. | Imine (Schiff Base) masterorganicchemistry.com |
In certain bromination reactions, particularly those carried out in dimethyl sulfoxide (DMSO) as a solvent, sulfoxide-derived species can act as key intermediates. While direct bromination of an unactivated C-H bond on the alaninamide backbone is difficult, reactions involving functional group transformations can proceed via sulfoxide intermediates. For example, the reaction of N-bromosuccinimide (NBS) in DMSO is a common method for generating bromohydrins from alkenes, where DMSO plays a role beyond that of a simple solvent. acs.org
In some contexts, DMSO can be activated and serve as a reactant. For instance, in the presence of an activating agent like triflic anhydride (Tf₂O), DMSO can be converted into an electrophilic sulfonium species. This species can then participate in subsequent reactions. acs.org In the context of bromination, a plausible pathway involves the reaction between a bromide source and DMSO to generate a brominating agent. It has been proposed that in certain copper-catalyzed brominations using alkyl bromides in DMSO, an intermediate is formed from the reaction of the alkyl bromide with DMSO, which then generates a dimethylsulfonium bromide or a related species that acts as the effective electrophilic bromine source. beilstein-journals.org Although not directly documented for 2-aminopropanamide, such mechanisms suggest that in bromination reactions conducted in DMSO, transient sulfonium or sulfoxide intermediates could be involved in the delivery of the bromine electrophile or in side reactions.
Table of Mentioned Compounds
Carbanionic and Cationic Intermediate Analysis
The structure of 2-aminopropanamide features two key sites for the formation of reactive intermediates: the α-carbon, positioned between the amino and amide groups, and the nitrogen atom of the amino group. Deprotonation at the α-carbon can lead to a carbanionic intermediate, while protonation or other electrophilic attacks on the amino group can generate cationic species.
Carbanionic Intermediates: The α-Carbanion
The formation of a carbanion on the α-carbon of 2-aminopropanamide would involve the removal of a proton by a strong base. The acidity of this α-proton is a critical factor. While not as acidic as the protons α to two carbonyl groups, the α-proton of an amide is significantly more acidic than a standard alkane proton due to the electron-withdrawing nature of the adjacent carbonyl group. This allows for the formation of a resonance-stabilized enolate-like intermediate.
However, the presence of the adjacent amino group introduces a competing electronic effect. The nitrogen atom is electron-donating, which can destabilize the negative charge of the carbanion through an inductive effect. This is in contrast to the resonance stabilization provided by the carbonyl group. Computational studies on the acidity of α-protons in cyclic dipeptides have shown that the pKa of the α-proton of an alanine (B10760859) residue is in the range of 22.6–22.7. nih.gov This relatively high pKa suggests that a very strong base would be required to generate the corresponding carbanion in significant concentrations.
Kinetic and computational studies on cyclic peptides have also highlighted the enhanced acidity of prolyl α-protons compared to other amino acid residues, attributing this to stereoelectronic effects. nih.gov While 2-aminopropanamide is not cyclic, these findings underscore the subtle structural influences on α-proton acidity. For 2-aminopropanamide, the inductive destabilization from the amino group likely makes the formation of the α-carbanion less favorable compared to a simple propanamide.
Table 1: Estimated pKa Values of α-Protons in Amide Systems
| Compound | Functional Groups Influencing α-Proton | Estimated pKa |
| Propanamide | Amide | ~30-35 |
| Alaninamide (2-Aminopropanamide) | Amide, Amino | ~22-23 |
| Malonamide | Two Amide Groups | ~12-14 |
Cationic Intermediates: Protonation and Fragmentation
Cationic intermediates of 2-aminopropanamide are more readily accessible, primarily through protonation of the amino group. In the hydrobromide salt form, the amino group already exists in its protonated, ammonium state. Further reactions or analysis, particularly in the gas phase as studied by mass spectrometry, can provide insights into the behavior of these cationic species.
The basicity of the amino group in 2-aminopropanamide is a key determinant of its propensity to form and maintain a positive charge. While alkylamines are generally basic, the adjacent amide group in 2-aminopropanamide reduces the basicity of the amino group through an inductive electron-withdrawing effect. masterorganicchemistry.comchemistrysteps.com Amides themselves are significantly less basic than amines because the lone pair on the nitrogen is delocalized by resonance with the carbonyl group. libretexts.orglibretexts.org
Mass spectrometry studies of protonated amino acids and peptides offer a window into the fragmentation pathways of these cationic species. Collision-induced dissociation (CID) of protonated oligoalanines (polymers of alanine, the amino acid corresponding to 2-aminopropanamide) reveals that the primary fragmentation pathway involves cleavage of the amide bond. nih.gov This process leads to the formation of b- and y-type fragment ions, which are themselves cationic intermediates.
For instance, the fragmentation of protonated trialanine demonstrates the sequential loss of amino acid residues, a process driven by the stability of the resulting oxazolone and peptide/amino acid fragments. nih.gov High-resolution mass spectrometry studies on protonated α-amino acids have further detailed the complex fragmentation patterns, identifying previously unreported fragment ions and clarifying their chemical identities. nih.govscispace.com
Table 2: Common Cationic Fragments Observed in Mass Spectrometry of Alanine-Containing Peptides
| Fragment Type | Description | General Structure |
| b-ion | N-terminal fragment resulting from amide bond cleavage. | R-CO⁺ |
| y-ion | C-terminal fragment resulting from amide bond cleavage. | H₂N⁺-CHR-CO-... |
| a-ion | Formed by the loss of CO from a b-ion. | R-C⁺=O |
| [M+H]⁺ | The protonated parent molecule. | [H₂N-CH(CH₃)-CONH₂ + H]⁺ |
This table represents generalized fragmentation patterns observed for peptides containing alanine residues. The specific fragmentation of protonated 2-aminopropanamide would yield analogous smaller fragments.
Catalysis in the Chemistry of 2 Aminopropanamide and Its Derivatives
Transition Metal Catalysis
Transition metals are pivotal in modern organic synthesis, enabling a wide array of chemical transformations. Derivatives of 2-aminopropanamide (B1330713) are frequently employed in conjunction with metals like palladium, rhodium, and copper to achieve high efficiency and selectivity in complex reactions.
Palladium-Catalyzed Reactions (e.g., C–H Functionalization, Coupling Reactions)
Palladium catalysis is a cornerstone of C–H functionalization, a field dedicated to the direct conversion of carbon-hydrogen bonds into new chemical bonds. This approach offers a more atom-economical and efficient alternative to traditional synthetic methods. In this context, derivatives of 2-aminopropanamide, particularly as mono-N-protected amino acid (MPAA) ligands, play a crucial role in promoting and directing these transformations. wikipedia.orgnih.gov
Palladium-catalyzed reactions often proceed through various catalytic cycles, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV) pathways. rsc.orgsnnu.edu.cn For instance, in a Pd(0)/Pd(II) cycle, the process may begin with the oxidative addition of a Pd(0) catalyst to an organohalide, followed by C–H activation via a concerted metalation-deprotonation (CMD) mechanism to form a Pd(II) intermediate. snnu.edu.cn Subsequent reductive elimination yields the final product and regenerates the Pd(0) catalyst. snnu.edu.cn Alternatively, a Pd(II)/Pd(0) cycle can start with the C–H cleavage step to generate a Pd(II) intermediate, which then undergoes further reactions. snnu.edu.cn
Research has shown that MPAA ligands, including those derived from alaninamide, can stabilize dimeric palladium(II) complexes that are important for C–H functionalization. nih.gov These ligands have been proposed to bind to the palladium center through κ²-(N,O) coordination, creating a rigid structure that can effectively relay chirality from the ligand to a prochiral substrate during the C–H activation step. nih.govrsc.org The development of these ligands has been instrumental in achieving enantioselective activation of both C(sp²)–H and C(sp³)–H bonds. wikipedia.org
Detailed research findings on palladium-catalyzed reactions are summarized in the table below.
| Reaction Type | Catalyst System | Directing Group/Ligand | Key Findings | Ref. |
| C–H Arylation | Pd(OAc)₂ | Pyridine (B92270) derivatives | Achieved ortho-acetoxylation of various pyridine derivatives with PhI(OAc)₂ as the oxidant. | nih.gov |
| C–H Olefination | Pd(II)/Pd(IV) or Pd(0)/Pd(II) | N-(alkyl)pyrimidin-2-amine | A highly regioselective method for C5-olefination of the pyrimidine (B1678525) core. | rsc.org |
| C–H Iodination | Pd(OAc)₂ | Amide | The proposed mechanism involves amide-directed C–H activation, oxidation to Pd(IV), and C–I bond-forming reductive elimination. | nih.gov |
| Transannular C–H Arylation | Pd Complex | Amine | Leverages the boat conformation of alicyclic amines for selective C–H activation remote to the nitrogen atom. | nih.gov |
| Aerobic Oxidative Arylation | Pd(II) | Mono-N-Boc-L-valine (MPAA) | MPAA ligands support the aerobic oxidative arylation of phenylacetic acid derivatives with aryltrifluoroborates. | nih.gov |
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules, which are of immense importance in the pharmaceutical and fine chemical industries. sigmaaldrich.com This process relies on the use of a chiral catalyst, typically a rhodium complex coordinated to a chiral ligand, to selectively produce one enantiomer of a product.
Chiral ligands derived from amino acids, including 2-aminopropanamide, are highly effective in these reactions. The inherent chirality of the amino acid is transferred to the ligand, creating a chiral environment around the rhodium center that dictates the stereochemical outcome of the hydrogenation. tcichemicals.com
A notable application is the asymmetric hydrogenation of β-cyanocinnamic esters, which provides an efficient route to important chiral γ-aminobutyric acid (GABA) derivatives like (S)-Pregabalin and (R)-Baclofen. rsc.org In these systems, hydrogen bonding between the ligand and the substrate can play a crucial role in achieving high enantioselectivity. rsc.org P-chirogenic phosphine (B1218219) ligands, which have a stereogenic center at the phosphorus atom, have also been successfully employed in rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives, leading to the industrial production of L-DOPA. tcichemicals.com
| Substrate Type | Catalyst/Ligand System | Product | Key Findings | Ref. |
| Functionalized Olefins | Rh-TangPhos | Chiral Alkanes | TangPhos, a P-chiral bisphospholane ligand, is highly efficient for hydrogenating α-dehydroamino acids and enamides. | sigmaaldrich.com |
| Dehydroamino Acid Derivatives | Rh-DIPAMP | L-DOPA | The P-chirogenic ligand DIPAMP enabled industrial-scale synthesis with high enantioselectivity (up to 96% ee). | tcichemicals.com |
| β-Cyanocinnamic Esters | Rhodium complex with H-bond donor ligand | Chiral β-Cyano Esters | Achieved excellent enantioselectivities (up to 99% ee) with the assistance of a single hydrogen bond in a specific position. | rsc.org |
Copper-Catalyzed Transformations
Copper catalysis has emerged as a cost-effective and versatile tool for a variety of organic transformations, including the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. nih.govduke.edu These reactions are often used to synthesize nitrogen-containing heterocycles and other biologically important molecules. nih.gov
Copper-catalyzed reactions involving derivatives of 2-aminopropanamide can proceed through several pathways, including multi-component cascade reactions. researchgate.net For example, copper has been used to catalyze the three-component reaction of cyanamides, amines, and diaryliodonium triflates to produce guanidines under mild conditions. researchgate.net Another significant application is the synthesis of α-ketoamides, which are valuable building blocks for antiviral drugs. chemrxiv.org Copper-catalyzed methods allow for the synthesis of α-ketoamides from various starting materials like vinyl azides or aryl methyl ketones. chemrxiv.orgresearchgate.net
| Reaction Type | Catalyst System | Reactants | Product | Ref. |
| Amination of Vinyl Azides | CuI / O₂ | Vinyl azides, N,N-dialkylacylamides | α-Ketoamides | researchgate.net |
| Multi-component Cascade | Copper catalyst | Cyanamides, diaryliodonium triflates, propargylamine | Polysubstituted 2-aminoimidazoles | researchgate.net |
| Three-component Reaction | Copper catalyst | Cyanamides, amines, diaryliodonium triflates | Guanidines | researchgate.net |
| Synthesis of α-Ketoamides | CuBr | Aryl methyl ketones, secondary amines | α-Ketoamides | chemrxiv.org |
Ligand Design and Chiral Ligand Development
The success of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands. Amino acids like 2-aminopropanamide are ideal starting materials for chiral ligand synthesis due to their natural chirality, low cost, and wide availability. wikipedia.org
Mono-N-Protected Amino Acids as Ligands
Mono-N-protected amino acids (MPAAs) are a class of bifunctional ligands that have revolutionized palladium-catalyzed C–H functionalization. wikipedia.org By protecting the amino group of an amino acid, a ligand is created that can coordinate to a metal center through both the deprotonated amide nitrogen and a carboxylate oxygen. nih.gov
This κ²-(N,O) coordination is believed to create a rigid, well-defined catalytic species. nih.govrsc.org The active catalyst is often proposed to be a monomeric Pd(II)-MPAA complex. nih.gov The N-protecting group, typically an acyl group, is not merely a passive spectator; it actively participates in the C–H activation step, often through a concerted metalation-deprotonation (CMD) mechanism. nih.govuva.es This "ligand-assisted" C–H activation significantly accelerates the reaction rate. nih.govuva.es
The development of MPAA ligands has enabled the enantioselective functionalization of a wide range of C–H bonds, showcasing their importance in complex organic synthesis. wikipedia.org
| Ligand Type | Key Structural Feature | Application | Ref. |
| MPAA (Mono-protected amino acid) | N-acyl protected amino acid | Pd-catalyzed enantioselective C–H activation. | wikipedia.org |
| MPAQ (Mono-protected amino quinoline) | Bidentate quinoline-based ligand | Functionalization of β-methylene C–H bonds in aliphatic amides. | wikipedia.org |
| MPAO (Mono-protected amino oxazoline) | Oxazoline-based ligand | C(sp³)–H arylation and borylation. | wikipedia.org |
| MPAAThio (Mono-protected aminoalkyl thioether) | Thioether-containing ligand | Olefination and arylation of free carboxylic acids and amines. | wikipedia.org |
Chiral Phosphine Ligands (e.g., P-Chirogenic Phosphines)
Chiral phosphine ligands are among the most important and widely used ligands in transition metal-catalyzed asymmetric reactions. tcichemicals.comnih.gov Their ability to coordinate strongly with metals like rhodium, ruthenium, and palladium makes them highly effective in reactions such as asymmetric hydrogenation and cross-coupling. ambeed.com
These ligands are generally categorized into two classes: those with chirality on the carbon backbone and P-chirogenic ligands, which have a stereogenic center directly on the phosphorus atom. tcichemicals.com Many backbone-chiral ligands, such as BINAP and DuPhos, are synthesized using chiral starting materials, where amino acids or their derivatives can serve as the source of chirality. tcichemicals.com
P-chirogenic phosphines, exemplified by DIPAMP, were pivotal in the early development of asymmetric hydrogenation. tcichemicals.com The use of a DIPAMP-Rh catalyst system enabled the first industrial-scale asymmetric synthesis of the anti-Parkinson's drug L-DOPA. tcichemicals.com The design of these ligands often involves complex, multi-step syntheses, but their high performance in terms of enantioselectivity and catalytic activity justifies the effort. nih.gov The development of β-aminophosphine derivatives, which can be prepared from amino acids, has also provided a valuable class of ligands and organocatalysts for asymmetric synthesis. rsc.org
| Ligand Class | Example(s) | Key Feature | Typical Application | Ref. |
| Backbone Chirality | BINAP, DuPhos, DIOP | Chirality resides in the carbon framework connecting the phosphorus atoms. | Asymmetric hydrogenation, cross-coupling. | tcichemicals.comambeed.com |
| P-Chirogenic | DIPAMP, TangPhos | The phosphorus atom itself is a stereogenic center. | Rh-catalyzed asymmetric hydrogenation of olefins. | sigmaaldrich.comtcichemicals.com |
| β-Aminophosphine | Dipeptide-based phosphines | Contain both an amino group and a phosphine group. | Pd-catalyzed allylic substitutions, Cu-catalyzed 1,4-additions. | rsc.org |
| Atropisomeric Bisphosphine | C3-TunePhos | Possess a sterically hindered axis of rotation, leading to chirality. | Ru-catalyzed asymmetric hydrogenation of β-keto esters. | sigmaaldrich.com |
Bipyridine and Substituted Pyridine Ligands
Bipyridine and substituted pyridine derivatives are a cornerstone class of N-donor ligands in transition-metal catalysis, prized for their ability to form stable chelate complexes with a variety of metal centers. researchgate.net These ligands play a crucial role in modulating the electronic properties and steric environment of the catalytic metal, thereby influencing the reactivity, selectivity, and efficiency of the reaction. researchgate.netnih.gov The substitution pattern on the pyridine rings, particularly at the 6 and 6'-positions, can significantly alter the coordination abilities of the ligand. researchgate.net
In the realm of palladium catalysis, complexes featuring substituted pyridine ligands have demonstrated high efficacy. For instance, an array of Pd(II) complexes with 4-substituted pyridine ligands has been shown to be effective catalysts for cross-coupling reactions, with many achieving excellent yields. nih.gov The electronic nature of the substituent on the pyridine ring can tune the properties of the resulting metal complex. nih.gov Similarly, nickel-catalyzed reductive couplings of 2-halopyridines, which proceed efficiently without external ligands, are thought to be facilitated by the in-situ formation of a nickel-bipyridine complex where the product acts as a ligand. mdpi.com
These catalytic systems, employing bipyridine and pyridine-based ligands with metals like palladium and nickel, are adept at facilitating reactions such as cross-couplings and C-H activation. mdpi.com While direct studies on 2-aminopropanamide are not extensively detailed, the functional groups of this molecule (an amine and an amide) make it a suitable substrate for transformations where such catalysts have proven effective, including the synthesis of complex aminated bipyridines and related structures. nih.gov
Table 1: Examples of Catalytic Systems Using Pyridine-Based Ligands
| Catalyst/Metal | Ligand Type | Reaction Type | Potential Application for Aminopropanamide |
| Pd(II) | 4-Substituted Pyridines | Cross-Coupling | Functionalization of potential aryl-substituted derivatives. |
| NiCl₂·6H₂O | 2,2'-Bipyridine (product) | Reductive Homocoupling | Synthesis of bipyridine-containing peptide mimics. |
| Pd(OAc)₂ | Piperazine | Homocoupling of Bromopyridines | Creation of complex heterocyclic structures from derivatized 2-aminopropanamide. mdpi.com |
Bifunctional Catalysts in Asymmetric Synthesis
Asymmetric catalysis is essential for producing enantiomerically pure compounds, and bifunctional catalysts represent a sophisticated strategy for achieving high levels of stereocontrol. These catalysts possess two distinct active sites—typically a Lewis acid and a Lewis base, or a Brønsted acid and a Brønsted base—that work in concert to activate both the nucleophile and the electrophile in a single, organized transition state. This dual activation mechanism often leads to exceptional reactivity and enantioselectivity. nih.gov
A notable advancement in this area is the development of confined imidodiphosphorimidate (IDPi) catalysts. nih.gov These strong, chiral Brønsted acids have been successfully used for the catalytic asymmetric synthesis of unprotected β²-amino acids. nih.gov The process involves the reaction of bis-silyl ketene (B1206846) acetals with an aminomethyl ether equivalent. nih.gov The catalyst protonates the silylated ether, generating a cationic methylene (B1212753) iminium ion within the chiral anionic pocket of the catalyst. This ion pair then reacts with the ketene acetal, with the chiral environment of the catalyst directing the facial approach to furnish the product with high enantioselectivity. nih.gov The method is highly practical, allowing for the synthesis of various β²-amino acids in high yield and purity, with a simple workup and the potential for catalyst recovery. nih.gov
While this specific method yields β-amino acids, the underlying principle of using a powerful chiral bifunctional catalyst to control the stereochemical outcome of a reaction involving amino acid precursors is directly relevant to the asymmetric synthesis of 2-aminopropanamide derivatives. nih.govcapes.gov.br Such strategies could be adapted for enantioselective alkylations or other modifications at the α-carbon of 2-aminopropanamide.
Biocatalysis and Enzyme-Mediated Transformations
Enzymes offer a powerful and environmentally benign alternative to traditional chemical catalysts for the synthesis of chiral compounds. Their remarkable chemo-, regio-, and stereoselectivity, combined with their ability to operate under mild reaction conditions (ambient temperature and pressure, neutral pH), make them ideal for transformations of sensitive molecules like amino acid derivatives. mdpi.com
Lipase-Catalyzed Desymmetrization and Kinetic Resolution
Lipases are among the most versatile enzymes in biocatalysis, widely employed for the kinetic resolution of racemic mixtures. mdpi.com Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst (the enzyme), allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting one. Lipases are particularly effective in catalyzing the stereoselective acylation of amines and alcohols. researchgate.net
The kinetic resolution of racemic amides bearing amino groups has been successfully achieved using lipases. For example, Candida antarctica lipase (B570770) B (CAL-B) has demonstrated exceptional performance in the N-acylation of cis- and trans-2-aminocyclohexanecarboxamides, which are structurally analogous to 2-aminopropanamide. researchgate.net In these resolutions, CAL-B can exhibit very high enantioselectivity (E > 200), selectively acylating one enantiomer and leaving the other untouched, allowing both to be recovered in high enantiomeric excess (ee). researchgate.net The choice of enzyme is critical, as other lipases like Pseudomonas cepacia lipase or Candida antarctica lipase A may show lower selectivity or even an opposite enantiopreference for the same substrate. researchgate.net
Beyond kinetic resolution, lipases can also be used for the desymmetrization of meso compounds, where a prochiral molecule is converted into a chiral one. rsc.org This approach was successfully used to convert a meso dimethanolic cis-aziridine into its monoacetylated product in excellent yield and enantiomeric purity. rsc.org These established lipase-catalyzed methods hold significant promise for the efficient production of enantiomerically pure 2-aminopropanamide and its derivatives.
Table 2: Lipase-Catalyzed N-Acylation of rac-2-aminocyclohexanecarboxamide (rac-4) researchgate.net
| Entry | Enzyme | Time (h) | Conversion (%) | ee of Unreacted Amine (%) | ee of Acylated Product (%) | Enantioselectivity (E) |
| 1 | CAL-B | 2 | 47 | 88 | >99 | >200 |
| 2 | Lipase PS | 2 | 56 | 5 | 4 | 1 ± 0.1 |
| 3 | Lipase PS-C II | 2 | 3 | 2 | 73 | 10 ± 0.4 |
| 4 | CAL-A | 2 | 1 | - | 66 | 6 ± 0.1 |
Metal Ion-Catalyzed Amino Group Transfer
Metal ions are crucial cofactors in many enzymatic reactions, playing fundamental roles in catalysis. They can act as Lewis acids to polarize bonds, stabilize negative charges that develop during a reaction, or facilitate redox processes. In the context of amino acid metabolism, metal ion-dependent enzymes are common.
The structural analysis of enzymes like sphingomyelinase D from spider venom reveals a well-defined catalytic site where a magnesium ion (Mg²⁺) is essential for activity. nih.gov This metal ion is coordinated by several acidic residues (glutamate and aspartate) and water molecules, creating an environment that stabilizes the substrate and the transition state during hydrolysis. nih.gov The catalytic mechanism involves general acid-base catalysis facilitated by nearby histidine residues, but the coordination to the Mg²⁺ ion is key to the enzyme's function. nih.gov
While sphingomyelinase D catalyzes hydrolysis rather than amino group transfer, the principles of metal ion coordination and transition state stabilization are broadly applicable. Amino transferase enzymes, for instance, often utilize pyridoxal-5'-phosphate (PLP) as a cofactor, which in turn chelates a metal ion. The metal ion helps to stabilize the Schiff base intermediate formed between the amino acid and PLP, facilitating the subsequent tautomerization and transfer of the amino group. The design of synthetic peptide-based sensors for metal ions also leverages the specific coordination properties of amino acid residues. nih.gov Therefore, metal ion catalysis, either within an enzyme active site or in a biomimetic catalyst, represents a key strategy for transformations involving the amino group of 2-aminopropanamide.
Photocatalysis in Aminopropanamide Derivative Synthesis
Photocatalysis has recently emerged as a powerful and versatile tool in organic synthesis, allowing for the activation of stable molecules under exceptionally mild conditions using visible light. cam.ac.uk This approach avoids the need for harsh reagents or high temperatures, which is particularly advantageous for modifying complex and sensitive molecules like amino acid derivatives, as it minimizes the risk of side reactions or racemization of chiral centers. cam.ac.ukrsc.org
The application of photocatalysis to the synthesis of α-aminoamide derivatives has been demonstrated to be highly efficient, especially when implemented in flow chemistry setups. rsc.org Flow photocatalysis can significantly shorten reaction times to mere minutes and simplify product isolation, outperforming traditional batch methods. rsc.org These methods often rely on the generation of radical intermediates under controlled conditions, enabling a wide range of transformations. cam.ac.uk
Visible-light photoredox catalysis has been successfully used to synthesize β-amino acid derivatives from α-amino acid precursors. nih.govrsc.org One strategy involves a sequential process where a phosphonium (B103445) ylide acts as a linchpin, first engaging in a C-C bond-forming reaction and then serving as a radical source for further modifications, all under mild photocatalytic conditions. nih.gov This modular approach allows for the assembly of diverse β-amino acid structures from readily available α-amino acids. nih.gov The broad utility of photocatalysis extends to the modification of nearly all canonical amino acids by carefully selecting a photocatalyst with the appropriate redox potential, enabling selective reactions on otherwise inert side chains. cam.ac.uk
Spectroscopic and Structural Characterization of 2 Aminopropanamide Hydrobromide Systems
Advanced Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure and dynamics of 2-aminopropanamide (B1330713) hydrobromide. These techniques provide detailed information on vibrational modes, electronic transitions, and the local chemical environment of specific nuclei.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. nih.gov These methods provide a molecular fingerprint, allowing for the identification of functional groups and the characterization of molecular structure. nih.gov
In the context of 2-aminopropanamide hydrobromide, IR and Raman spectra would be expected to reveal characteristic bands for the amide and amine functional groups. The amide I band, primarily associated with the C=O stretching vibration, and the amide II band, resulting from N-H bending and C-N stretching vibrations, are particularly informative. researchgate.net For instance, in related amide compounds, the amide I band typically appears around 1664-1712 cm⁻¹ in IR spectra and 1674-1703 cm⁻¹ in Raman spectra, while the amide II band is observed near 1543-1545 cm⁻¹ (IR) and 1541-1552 cm⁻¹ (Raman). researchgate.net The presence of the amino group would give rise to N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹, and bending vibrations at lower frequencies. The hydrobromide salt form will influence the position and shape of these bands due to hydrogen bonding interactions.
Table 1: Expected Vibrational Modes for 2-Aminopropanamide Hydrobromide
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch (Amine) | 3300-3500 | IR, Raman |
| C-H Stretch | 2850-3000 | IR, Raman |
| C=O Stretch (Amide I) | 1660-1715 | IR, Raman |
| N-H Bend (Amide II) | 1540-1555 | IR, Raman |
| C-N Stretch | 1000-1350 | IR, Raman |
This table is illustrative and based on typical values for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. For 2-aminopropanamide hydrobromide, ¹H and ¹³C NMR would provide key information.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the α-carbon, the methyl group, and the amine and amide groups. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule. For a similar compound, propan-2-amine, the integrated signal proton ratio of 6:1:2 in the high-resolution ¹H NMR spectrum corresponds to its structural formula. docbrown.info
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the α-carbon, and the methyl carbon, providing further confirmation of the carbon skeleton. nih.gov
While ¹⁹F NMR is mentioned in the context of protein-ligand interactions, it is not directly applicable to 2-aminopropanamide hydrobromide unless the molecule is specifically fluorinated for such studies.
Table 2: Predicted NMR Chemical Shifts for 2-Aminopropanamide Moiety
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH | ~3.5-4.0 | ~50-60 |
| CH₃ | ~1.2-1.5 | ~15-25 |
| C=O | - | ~170-180 |
| NH₂ (Amine) | Variable | - |
| NH₂ (Amide) | Variable | - |
Note: These are approximate ranges and can be influenced by solvent and pH.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For 2-aminopropanamide hydrobromide, the molecular weight is 169.02 g/mol . In a mass spectrum, the molecule would likely be observed as its protonated molecular ion [M+H]⁺, corresponding to the 2-aminopropanamide cation. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum of the intact salt or its fragments containing bromine. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further elucidate the structure by showing characteristic losses, such as the loss of ammonia (B1221849) or the carboxamide group.
Fluorescence Spectroscopy
Intrinsic fluorescence in amino acid derivatives is typically limited to those containing aromatic side chains, such as tryptophan, tyrosine, and phenylalanine. Since 2-aminopropanamide lacks an aromatic ring system, it is not expected to be fluorescent. However, it could be chemically modified with a fluorescent tag (a fluorophore) to enable its detection and study using fluorescence spectroscopy. This technique is highly sensitive and can be used to probe binding interactions and conformational changes.
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as hydrogen bonding.
The conformation of the molecule, including the torsion angles around the Cα-Cβ and Cα-C(O) bonds.
A detailed network of hydrogen bonds involving the ammonium (B1175870) group (NH₃⁺), the amide group (CONH₂), and the bromide anion (Br⁻). These interactions are crucial in stabilizing the crystal lattice. For instance, N-H···O and N-H···Br⁻ hydrogen bonds are anticipated.
The packing arrangement of the molecules in the unit cell.
The determination of the crystal structure of 2-aminopropanamide hydrobromide would provide an invaluable benchmark for computational modeling and a deeper understanding of its solid-state properties.
Solid-State Structural Analysis
The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to a compound's physical and chemical properties. Techniques such as X-ray crystallography and solid-state Nuclear Magnetic Resonance (ssNMR) are pivotal in elucidating these structures.
Solid-state NMR (ssNMR) serves as a complementary technique to X-ray diffraction, offering detailed information about the local atomic environments within a crystal lattice. jiangnan.edu.cn For 2-aminopropanamide hydrobromide, ¹³C and ¹⁵N ssNMR would be particularly informative. The chemical shifts of the carbon and nitrogen atoms would be sensitive to the conformation of the molecule and the hydrogen bonding interactions. For instance, the carbon signals for the carbonyl, α-carbon, and methyl groups would provide distinct resonances, the positions of which could confirm the molecular structure and identify the presence of any polymorphic forms or impurities. Although specific ssNMR studies on 2-aminopropanamide hydrobromide are not published, the principles of this technique suggest its high utility in characterizing the solid-state structure of this compound. jiangnan.edu.cn
Table 1: Physicochemical Properties of L-Alaninamide Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 33208-99-0 |
| Molecular Formula | CH₃CH(NH₂)CONH₂·HCl |
| Molecular Weight | 124.57 g/mol |
| Appearance | Solid |
| Melting Point | 212-217 °C |
| Optical Activity | [α]25/D +11.0°, c = 1 in methanol |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Cocrystallization Studies for Elucidating Binding Interactions
Cocrystallization is a powerful technique used to understand and modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice. This approach is widely used in the pharmaceutical industry to improve properties such as solubility and stability.
Currently, there are no specific studies reported in the scientific literature on the cocrystallization of 2-aminopropanamide hydrobromide. However, the molecular structure of 2-aminopropanamide, with its primary amine and amide functionalities, presents multiple opportunities for hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, making the molecule an excellent candidate for forming cocrystals with a variety of coformers, such as carboxylic acids, phenols, and other compounds capable of participating in hydrogen bonding.
Hypothetical cocrystallization studies would involve screening a range of pharmaceutically acceptable coformers with 2-aminopropanamide hydrobromide. The resulting solids would be analyzed using techniques like X-ray diffraction, differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm the formation of a new crystalline phase and to study the intermolecular interactions. Elucidating these binding interactions would be crucial for designing new solid forms of the compound with tailored properties.
Spectroscopic Applications in Reaction Monitoring and Purity Control
Spectroscopic methods are indispensable tools for monitoring the progress of chemical reactions and for assessing the purity of the resulting products. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed for these purposes.
For the synthesis of 2-aminopropanamide hydrobromide, which can be prepared from L-alanine, ¹H NMR spectroscopy can be a powerful tool for reaction monitoring. The disappearance of the carboxylic acid proton signal from the starting material and the appearance of the amide proton signals in the product would indicate the progression of the reaction. Furthermore, the integration of the signals corresponding to the methyl, α-hydrogen, and amide protons can be used to assess the purity of the final product. Quantitative NMR (qNMR) could be employed for an accurate determination of purity against a certified reference standard. purity-iq.com
Infrared (IR) spectroscopy can also be utilized. The transformation of the carboxylic acid group (C=O stretch typically around 1700-1730 cm⁻¹) to an amide group (C=O stretch around 1630-1680 cm⁻¹ and N-H bends) would be clearly observable in the IR spectrum, providing a qualitative measure of the reaction's completion.
Table 2: Potential Spectroscopic Markers for Purity Assessment
| Spectroscopic Technique | Key Observables for Purity Assessment |
|---|---|
| ¹H NMR | Absence of signals from starting materials and solvents. Correct integration ratios for all protons in the final compound. |
| ¹³C NMR | Correct number of signals corresponding to the unique carbons in the molecule. Absence of signals from impurities. |
| IR Spectroscopy | Presence of characteristic absorption bands for the amide and ammonium groups. Absence of bands from starting materials. |
Enantioselective Spectroscopic Analysis
Since 2-aminopropanamide is a chiral molecule, the ability to distinguish between its enantiomers (D- and L-forms) is of significant importance, particularly in pharmaceutical contexts where one enantiomer may have desired activity while the other could be inactive or even detrimental.
Enantioselective spectroscopic analysis can be achieved using various techniques. One common approach is to use chiral derivatizing agents that react with the enantiomers to form diastereomers. These diastereomers have different physical properties and can be distinguished by standard spectroscopic methods like NMR. For example, reacting a racemic mixture of 2-aminopropanamide with a chiral acid chloride would produce two diastereomeric amides, which would exhibit distinct signals in the ¹H and ¹³C NMR spectra, allowing for their quantification.
Another powerful technique is chiral chromatography coupled with a spectroscopic detector, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). jiangnan.edu.cnnih.gov The enantiomers interact differently with the CSP, leading to different retention times and their separation. The separated enantiomers can then be detected and quantified by a UV-Vis or mass spectrometry detector. jiangnan.edu.cn Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin, is another effective method for the enantioseparation of chiral compounds and could be applied to 2-aminopropanamide. nih.gov
Although specific enantioselective spectroscopic methods for 2-aminopropanamide hydrobromide are not detailed in the literature, the principles of these established techniques are directly applicable for the chiral analysis of this compound.
Computational and Theoretical Studies in Aminopropanamide Research
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-aminopropanamide (B1330713). These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are used to investigate the molecule's electronic structure, stability, and reactivity.
A theoretical study on the proton transfer in alaninamide (the parent compound of 2-aminopropanamide;hydrobromide) utilized the B3LYP/6-311++G(d,p) level of theory to explore its tautomerization. sci-hub.se The study identified four different stable conformers of alaninamide, with the primary structural variations arising from the orientation of the amino group. sci-hub.se Such calculations are crucial for determining the most stable forms of the molecule in different environments.
Table 1: Theoretical Vibrational Frequencies of an Amide Derivative
| Experimental Value (cm⁻¹) | Theoretical Value (cm⁻¹) (Solvent) | Assignment |
|---|---|---|
| 3209 | 3205 (Acetone) | Symmetric stretching CH |
| 2926 | 3129 (DMSO) | Symmetric stretching CH |
| 1691 | 1696 (Acetone) | Symmetric stretching C=C |
| 1609 | 1625 (DMSO) | Asymmetric stretching NH₂ |
Data adapted from a computational study on a related amide derivative, illustrating the type of data generated from vibrational analysis. researchgate.net
Molecular Dynamics (MD) Simulations and Free Energy Calculations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 2-aminopropanamide and its interactions with biological macromolecules over time. While specific, detailed MD studies on this compound are not abundant in the literature, the principles of this technique are widely applied in drug discovery.
MD simulations can be used to refine the docked poses of ligands in protein binding sites, providing a more accurate representation of the binding mode. For example, in the study of αIIbβ3 integrin receptor antagonists, ligand-protein systems were solvated in a water box and subjected to MD simulations to ensure the stability of the docked conformation. nih.gov
Free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are powerful tools for predicting the binding affinities of ligands to their protein targets. These calculations can be used to understand how modifications to the 2-aminopropanamide scaffold would affect its binding potency, thus guiding the design of more effective inhibitors. A theoretical study on a complex alaninamide derivative demonstrated the calculation of conformational free energy changes upon hydration, highlighting the role of solvent in stabilizing different conformations. lookchemmall.com
Molecular Docking and Ligand Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method has been instrumental in identifying potential biological targets for 2-aminopropanamide derivatives and in elucidating their binding mechanisms.
Several studies have employed molecular docking to investigate the interactions of compounds containing the 2-aminopropanamide moiety. For instance, 2-aminothiazole (B372263) derivatives, which include a 2-aminopropanamide structure, were docked into the minor groove of DNA to understand the structural features necessary for optimal binding. researchgate.netresearchgate.net These studies revealed that the nitrogen atom of the thiazole (B1198619) moiety plays a key role in the interaction with the DNA. researchgate.net
In another example, derivatives of 2-aminopropanamide were investigated as potential cannabinoid-1 receptor (CB1R) inverse agonists. acs.org Docking studies suggested that these compounds bind to a cluster of aromatic residues in the receptor and form key hydrogen bonds that are crucial for their affinity. acs.org Furthermore, a patent for heat shock protein 70 (Hsp70) inhibitors describes the use of docking calculations to design and identify compounds with a 2-aminopropanamide scaffold that bind to an allosteric site on the protein. google.com
Table 2: Examples of Molecular Docking Applications for 2-Aminopropanamide Derivatives
| Derivative Class | Biological Target | Key Findings from Docking |
|---|---|---|
| 2-Aminothiazoles | DNA minor groove | Thiazole nitrogen interaction with DNA bases is crucial for binding. researchgate.netresearchgate.net |
| N-substituted propanamides | Cannabinoid-1 Receptor (CB1R) | Binding to aromatic residues and formation of specific hydrogen bonds determine affinity. acs.org |
Conformational Analysis and Protein Flexibility Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis of 2-aminopropanamide and its derivatives aims to identify the low-energy conformations that are likely to be biologically relevant.
Theoretical studies have been conducted on the conformations of alaninamide and related peptides. An ab initio study of N-acetyl-N-methylalaninamide compared computationally derived structures with crystal data, providing insights into the preferred backbone and side-chain orientations. acs.org Another study on a more complex alaninamide derivative investigated the effect of hydration on its conformation, finding that bound water molecules play a significant role in stabilizing the molecule's structure. lookchemmall.com Experimental techniques such as microwave spectroscopy have also been used in conjunction with computational methods to determine the precise structures of alaninamide and its water complexes in the gas phase. kent.edu
Protein flexibility is another critical aspect of ligand binding. Receptor-based drug design must account for the fact that proteins are not rigid structures. While specific studies on how the flexibility of a protein target affects the binding of 2-aminopropanamide are not detailed in the available literature, it is a general principle in modern drug design. Methods that incorporate protein flexibility, such as using an ensemble of protein structures for docking, can lead to the discovery of novel inhibitors that might be missed by rigid-receptor models.
Structure-Based Design Principles for Ligands and Inhibitors
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. The computational studies on 2-aminopropanamide derivatives provide excellent examples of SBDD principles in action.
The design of novel αIIbβ3 integrin receptor antagonists was guided by crystallographic analysis of a lead compound bound to the receptor. nih.gov This structural information allowed for the rational design of new analogs, including an (S)-2-aminopropanamide derivative, and provided an explanation for the observed structure-activity relationships. nih.gov Similarly, the development of covalent inhibitors for phosphoinositide 3-kinase delta (PI3Kδ) bearing an alaninamide moiety was based on a lysine-targeted covalent strategy, a clear example of structure-guided design. researchgate.net
In the context of designing inhibitors for angiotensin-1-converting enzyme (ACE), a fragment-based approach was used to identify scaffolds that could selectively inhibit the N-domain of the enzyme. researchgate.net The synthesis and testing of these designed compounds, which included an alaninamide fragment, were informed by the predicted interaction energies with key residues in the target's binding site. researchgate.net
Chemical Space Navigation and Fragment-Based Drug Discovery (FBDD) Methodologies
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments and then growing or linking them to create more potent molecules. Alaninamide, being a small, chiral molecule, is an ideal candidate for use as a fragment in FBDD campaigns.
A study on the development of N-domain-selective ACE inhibitors utilized a fragment-based design approach. researchgate.net In this work, various scaffolds, including one incorporating an alaninamide moiety, were selected based on their predicted interactions with the target protein. researchgate.net This demonstrates how fragments like alaninamide can be used to explore the chemical space around a binding site and serve as starting points for optimization.
The discovery of novel covalent inhibitors for PI3Kδ also highlights the utility of the alaninamide scaffold in a fragment-like approach. researchgate.net By targeting a specific lysine (B10760008) residue, researchers were able to design potent and selective inhibitors, showcasing a sophisticated application of fragment-based principles combined with covalent targeting. researchgate.net
In Silico Methods and Neural Network Applications in Molecular Recognition
The term in silico encompasses a wide range of computational methods used in drug discovery. While the previously discussed techniques are all examples of in silico methods, the field is constantly evolving with the integration of artificial intelligence and machine learning.
Neural networks, a type of machine learning algorithm, are increasingly being used for tasks such as predicting protein-ligand binding affinity, identifying potential drug targets, and designing novel molecules. While specific applications of neural networks for the molecular recognition of this compound are not yet prominent in the scientific literature, the potential for their use is significant. These advanced computational models could be trained on existing data for 2-aminopropanamide derivatives and other similar molecules to predict the biological activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
Advanced Research Applications of 2 Aminopropanamide Hydrobromide and Its Derivatives
Potential Role as a Chiral Building Block in Complex Molecule Synthesis
The synthesis of complex, biologically active molecules often relies on the use of smaller, stereochemically defined units known as chiral building blocks. These components introduce specific three-dimensional arrangements into the target molecule, which is crucial for its function.
Hypothetical Application in Alkaloid Synthesis
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Many alkaloids possess potent physiological activity and are used as pharmaceuticals. The synthesis of these often structurally intricate molecules frequently employs chiral starting materials to control the stereochemistry of the final product. A chiral amino compound like 2-aminopropanamide (B1330713) hydrobromide could, in principle, serve as a precursor for certain alkaloid skeletons, although specific examples of its use in this context are not found in current literature.
Theoretical Use as Precursors for Substituted Piperidine (B6355638) Derivatives
Piperidine rings are common structural motifs in a vast array of pharmaceuticals and natural products. The development of methods to synthesize substituted piperidines with high stereochemical control is a significant area of research. Chiral amino-functionalized molecules can be valuable starting points for the construction of these heterocyclic systems. While numerous strategies exist for piperidine synthesis from various precursors, the specific application of 2-aminopropanamide hydrobromide for this purpose has not been reported.
Postulated Development of Ligands for Catalytic Systems
In catalysis, ligands are organic molecules that bind to a central metal atom to form a catalyst complex. Chiral ligands are instrumental in asymmetric catalysis, where they direct the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.
Conceptual Design of Ligands for Asymmetric Catalysis
The design of effective chiral ligands is a cornerstone of modern synthetic chemistry. Amino acid derivatives are a common and successful class of chiral ligands. The amine and amide functionalities present in 2-aminopropanamide hydrobromide offer potential coordination sites for metal ions. By modifying the core structure of 2-aminopropanamide, it is conceivable to develop novel ligands. However, the scientific literature does not currently contain examples of ligands derived from 2-aminopropanamide hydrobromide being used in asymmetric catalysis.
Theoretical Applications in Peptide Chemistry and Modified Peptides
Peptide chemistry involves the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds. The introduction of unnatural or non-canonical amino acids into peptides is a powerful strategy to enhance their stability, conformational properties, and biological activity.
Prospective Incorporation of Unnatural Amino Acids into Peptides
The twenty proteinogenic amino acids form the basis of most naturally occurring peptides and proteins. The incorporation of amino acids beyond this standard set, known as unnatural amino acids, can confer unique properties to the resulting peptide. Methodologies such as solid-phase peptide synthesis (SPPS) and enzymatic approaches allow for the site-specific incorporation of these modified building blocks. google.comresearchgate.net While 2-aminopropanamide itself is the amide of the natural amino acid alanine (B10760859), its hydrobromide salt or other derivatives could theoretically be explored as a non-canonical building block in peptide synthesis. There is, however, no published evidence of 2-aminopropanamide hydrobromide being utilized in this capacity to create modified peptides.
Peptide Backbone Modifications and Analogues
Modification of the peptide backbone is a fundamental strategy to create analogues with enhanced properties, particularly improved stability against enzymatic degradation. nih.gov One of the most common and effective modifications is the amidation of the C-terminus, which involves replacing the terminal carboxylic acid group with an amide, as is present in 2-aminopropanamide. acs.org This seemingly simple change neutralizes the negative charge of the C-terminus and alters its hydrogen bonding capacity, significantly increasing the peptide's resistance to proteases like carboxypeptidases, which specifically recognize and cleave the C-terminal peptide bond. acs.orgunicam.it
Research has consistently shown that C-terminal amidation markedly increases the stability of peptides in biological fluids. unicam.it For instance, studies comparing peptides with a free C-terminal carboxyl group (C-acid) to their C-terminally amidated (C-amide) counterparts demonstrate a substantial increase in half-life when incubated in plasma or in the presence of digestive enzymes. unicam.itnih.govmdpi.com This enhanced stability is crucial for peptide-based therapeutics, which often suffer from rapid degradation in vivo. nih.govnih.gov The introduction of an amide group, such as by using an alaninamide residue, can therefore prolong the active lifetime of a bioactive peptide. researchgate.net
| Modification Type | Key Structural Change | Primary Research Application/Benefit | Example Moiety/Strategy |
|---|---|---|---|
| C-Terminal Amidation | Replacement of C-terminal -COOH with -CONH₂ | Increases proteolytic stability by blocking carboxypeptidase action; enhances bioavailability. unicam.itnih.gov | Incorporation of Alaninamide |
| Incorporation of D-Amino Acids | Swapping L-amino acids for their D-enantiomers | Confers resistance to proteases which are stereospecific for L-amino acids. nih.govresearchgate.net | Use of D-Alanine |
| N-Terminal Acetylation | Addition of an acetyl group to the N-terminus | Blocks degradation by aminopeptidases; neutralizes N-terminal charge. unicam.it | N-acetyl-peptides |
| Peptide Stapling | Introduction of a synthetic brace (e.g., hydrocarbon) to lock α-helical structure | Enhances structural stability, protease resistance, and cell permeability. nih.gov | Hydrocarbon-stapled peptides |
Design of Synthetic Peptides for Research Probes
Synthetic peptides are invaluable as research probes to investigate biological processes, from protein-protein interactions to cellular signaling. nih.gov The design of these probes often requires modifications to ensure they are stable, specific, and effective. The incorporation of 2-aminopropanamide and its derivatives is a key strategy in this context. By C-terminally amidating a peptide sequence, researchers can create probes that resist degradation long enough to interact with their intended targets in cell cultures or in vivo models. nih.gov
For example, in the development of peptide-based inhibitors of protein aggregation, such as that of amyloid-β in Alzheimer's disease, C-terminal amidation is a common design feature. nih.gov It not only enhances proteolytic stability but can also influence the peptide's interaction with the target protein, preventing fibril formation more effectively. nih.gov Similarly, novel antimicrobial peptides are often designed with an amidated C-terminus to increase their stability and antimicrobial activity. mdpi.com The structural change can enhance the peptide's ability to disrupt bacterial membranes while protecting it from degradation. mdpi.com
The use of peptide libraries for screening allows for the rapid identification of sequences with desired properties, such as self-assembly. nih.gov In these libraries, simple modifications like amidation can be systematically applied to explore their impact on the resulting nanostructures and their potential use as research probes for cell imaging or as nanocarriers. nih.gov
Molecular Recognition Studies
Molecular recognition, the specific interaction between two or more molecules, is fundamental to all biological processes. nih.gov The simple structure of 2-aminopropanamide, with its defined hydrogen bond donors and acceptors, makes its derivatives useful tools for studying these intricate interactions.
Enzyme-Substrate Interactions and Binding Mechanisms
Enzymes achieve their specificity through a precisely shaped active site that is chemically and sterically complementary to their substrates. libretexts.orgkhanacademy.org The binding of a substrate involves a network of non-covalent interactions. libretexts.org The alaninamide moiety, when part of a larger substrate molecule, can participate directly in these interactions. The PubChem database indicates that L-alaninamide is found as a ligand in at least 68 protein structures in the Protein Data Bank (PDB), highlighting its relevance in studying enzyme-substrate binding. nih.gov
Within an enzyme's active site, the amide group of alaninamide can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). libretexts.org The primary amino group (protonated as -NH₃⁺ under physiological pH due to the hydrobromide salt form) is a potent hydrogen bond donor. These interactions help to orient the substrate correctly within the active site for catalysis to occur. libretexts.org The induced fit model suggests that these initial binding interactions can cause subtle conformational changes in the enzyme, leading to an optimal arrangement for the chemical reaction. libretexts.org
Protein-Ligand Interactions
The principles governing enzyme-substrate binding also apply to more general protein-ligand interactions, which are central to drug design and signal transduction. slideshare.netwikipedia.org The ability of a ligand to bind a protein with high affinity and specificity depends on the sum of its interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. slideshare.net
The chemical groups of 2-aminopropanamide contribute significantly to these interactions. The protonated amino group (-NH₃⁺) can form strong electrostatic interactions and hydrogen bonds with negatively charged or polar residues in a protein's binding pocket, such as aspartate or glutamate. The amide group provides crucial hydrogen bonding capabilities, while the methyl side chain of the alanine core can engage in van der Waals or hydrophobic interactions with nonpolar pockets of the protein. frontiersin.org
| Functional Group | Interaction Type | Potential Protein Partner Residue/Group |
|---|---|---|
| Ammonium (B1175870) (-NH₃⁺) | Hydrogen Bond (Donor) | Aspartate, Glutamate, Carbonyl oxygen (backbone/side chain) |
| Electrostatic (Ionic) | Aspartate, Glutamate | |
| Amide (-CONH₂) | Hydrogen Bond (Donor, N-H) | Carbonyl oxygen, Aspartate, Glutamate |
| Hydrogen Bond (Acceptor, C=O) | Lysine (B10760008), Arginine, Serine, Threonine, Amide N-H (backbone) | |
| Methyl (-CH₃) | Hydrophobic/van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |
Multicomponent Self-Assembly and Supramolecular Interactions
Peptide self-assembly is a process where peptide molecules spontaneously organize into ordered nanostructures, driven by non-covalent forces like hydrogen bonding and hydrophobic interactions. nih.gov These structures have applications in materials science and biomedicine. manchester.ac.uk The amide groups of the peptide backbone are critical drivers of this process, often forming extensive hydrogen bond networks that lead to structures like β-sheets. acs.org
The incorporation of an amidated C-terminus, as in alaninamide-terminated peptides, can significantly influence self-assembly. Research on the self-assembly of the amidated dipeptide DYF-NH₂ shows that the terminal amide group participates in lateral hydrogen bonding, helping to sustain a β-sheet-like stacking arrangement that forms the basis of the resulting nanostructure. acs.org This demonstrates that the amide functionality is not merely a passive modification for stability but an active participant in directing supramolecular architecture. ub.edu The interplay of hydrogen bonding, aromatic interactions, and hydrophobic forces in peptides containing such residues dictates the final morphology of the assembled material, which can range from nanofibers to nanotubes. nih.govnih.gov
Role of Structural Water Molecules in Molecular Recognition
Water is not a passive solvent in biology; it is an active participant in molecular recognition. nih.govnih.gov Water molecules in a protein's binding site can mediate interactions between the protein and a ligand or must be displaced for the ligand to bind. researchgate.net The thermodynamic cost of displacing these "structural" water molecules is a key component of the binding energy. nih.gov
The polar functional groups of 2-aminopropanamide hydrobromide—the ammonium and amide groups—are adept at interacting with water. In a binding site, these groups can form strong hydrogen bonds with surrounding water molecules. scfbio-iitd.res.in A water molecule can act as a bridge, accepting a hydrogen bond from the ligand's ammonium group and donating one to a carbonyl oxygen on the protein, thereby stabilizing the complex. researchgate.net Conversely, for the ligand to bind directly to the protein, these tightly bound water molecules must be expelled into the bulk solvent, a process that has both enthalpic and entropic consequences. researchgate.net Understanding how ligands like those derived from 2-aminopropanamide perturb the network of structural water is therefore crucial for accurately predicting binding affinity and designing more potent molecules. researchgate.net
Design and Synthesis of Molecular Probes and Inhibitors (Focus on Design Principles and Binding Interactions)
The strategic design of potent and selective molecular inhibitors for therapeutic targets is a cornerstone of modern medicinal chemistry. Small, chiral building blocks are fundamental to this process, providing a scaffold for the elaboration of complex molecules that can precisely interact with biological macromolecules. 2-Aminopropanamide, as a derivative of the amino acid alanine, represents such a foundational unit. Its inherent chirality and functional groups—a primary amine and an amide—offer versatile handles for synthetic modification and key points for molecular recognition within protein binding sites. The hydrobromide salt ensures stability and solubility, making it a convenient starting material for chemical synthesis. This section explores the design principles for inhibitors of three major therapeutic targets and discusses how a scaffold related to 2-aminopropanamide could be conceptually integrated into these designs.
Matrix Metalloproteinase (MMP) Inhibitor Design
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix. nih.gov While crucial for physiological processes like tissue remodeling, their overactivity is implicated in diseases such as arthritis and cancer metastasis. capes.gov.br Consequently, designing MMP inhibitors is a significant therapeutic goal. capes.gov.br
Design Principles and Binding Interactions: The active site of MMPs features a catalytic Zn²⁺ ion coordinated by three histidine residues. nih.gov A primary strategy in MMP inhibitor design involves introducing a zinc-binding group (ZBG) into the inhibitor molecule to chelate this catalytic zinc ion. nih.gov Common ZBGs include hydroxamates, carboxylic acids, and sulfonamides. capes.gov.brnih.gov
Selectivity among the highly similar MMP family members is a major challenge. nih.gov This is often achieved by designing inhibitor side chains that can exploit differences in the S1' specificity pocket, a subsite adjacent to the catalytic zinc. nih.gov The S1' pocket varies in size, depth, and amino acid composition across different MMPs, allowing for the design of inhibitors that preferentially bind to a specific family member. nih.gov For example, the S1'* subsite of MMP-13 contains a unique lysine residue (Lys140) that can be targeted to achieve high selectivity. nih.gov Modern design strategies sometimes move away from strong zinc chelation to reduce off-target effects, instead focusing on non-chelating polar residues that bridge over the zinc ion and form extensive hydrogen bond networks with the protein backbone. nih.gov
Role of the 2-Aminopropanamide Scaffold: An amino acid amide structure, such as that found in 2-aminopropanamide, provides a valuable starting point for MMP inhibitor design. The core structure can be elaborated to target the key interaction points:
Zinc-Binding Group (ZBG): The primary amine or the amide group of the alaninamide scaffold could be modified or serve as an anchor point for attaching a ZBG like a carboxylic acid or hydroxamate. In some designs, the amino acid unit itself, particularly the carboxylic acid part, is intended to function as the ZBG. nih.gov
Backbone Interactions: The amide and amine functionalities are ideal for forming hydrogen bonds with the protein backbone in the active site, mimicking the interactions of natural peptide substrates. For instance, inhibitors have been designed where a sulfonamide unit forms hydrogen bonds with the amide backbone of Ala186 and Leu185 in MMP-13. nih.gov
S1' Pocket Specificity: The methyl group of the alaninamide scaffold corresponds to the P1' position of a substrate. This can be replaced with larger, more complex chemical groups designed to fit snugly into the S1' pocket of a target MMP, thereby conferring selectivity.
Bromodomain-Containing Protein (BRD4) Ligand Design
Bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" that recognizes acetylated lysine (KAc) residues on histone proteins. acs.orgnih.gov This interaction is crucial for recruiting transcriptional machinery to chromatin, thereby activating genes involved in cell growth and proliferation, including key oncogenes. nih.gov Inhibiting BRD4 has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. acs.org
Design Principles and Binding Interactions: BRD4 has two N-terminal bromodomains, BD1 and BD2, which contain the KAc-binding pocket. nih.gov This pocket is a well-defined cavity formed by four alpha-helices. nih.gov The central design principle for BRD4 inhibitors is to create a molecule that acts as a KAc mimetic, competitively displacing BRD4 from acetylated histones. acs.org A highly conserved asparagine residue (Asn140 in BD1) forms a critical hydrogen bond with the acetyl-carbonyl of KAc, and virtually all inhibitors are designed to replicate this interaction. nih.govacs.org Other key interactions include van der Waals forces with hydrophobic residues and water-mediated hydrogen bonds within the pocket. nih.gov
Selectivity between BD1 and BD2, or between different BET family members, can be achieved by exploiting subtle differences in the amino acid composition of the binding sites. nih.gov For example, an aspartate residue in BD1 (Asp144) is replaced by a histidine in BD2 (His437), providing an opportunity to design domain-selective ligands. nih.gov
Role of the 2-Aminopropanamide Scaffold: A 2-aminopropanamide framework could be a valuable starting point for the synthesis of novel BRD4 ligands.
KAc Mimetic Core: The amide carbonyl of the alaninamide scaffold could be positioned to mimic the acetyl-carbonyl of KAc and form the crucial hydrogen bond with the conserved asparagine residue.
Chiral Center: The stereochemistry at the alpha-carbon is critical for orienting substituents correctly within the three-dimensional space of the binding pocket.
Synthetic Handle: The primary amine and the methyl group serve as points for chemical elaboration to add larger aromatic or heterocyclic groups, which can occupy other parts of the binding pocket to increase affinity and selectivity. For instance, recent efforts have identified novel KAc mimetics like triazolopyrimidines through virtual screening and structure-based design. acs.org
Contributions to Functional Organic Materials Research
The principles of molecular recognition and self-assembly that govern protein-ligand interactions also drive the formation of functional organic materials. In this field, simple molecules are designed to spontaneously organize into complex, ordered supramolecular structures with emergent properties. Amino acids and their derivatives, including amides, are exceptional building blocks for this bottom-up approach due to their chirality and their capacity for forming strong, directional hydrogen bonds.
Research into the self-assembly of short sequences of unnatural β³-oligoamides has revealed that amidation of the C-terminus is a key strategy for creating novel assembly motifs. researchgate.net N-acylated β³-oligoamides are known to form a unique supramolecular nanorod structure based on a three-point hydrogen bond self-assembly pattern. This motif is an intermolecular extension of the hydrogen bonding that stabilizes the 14-helix secondary structure of the oligoamide itself. researchgate.net Investigating the possibility of introducing this crucial third hydrogen-bond pair via amidation of the C-terminus—a feature inherent to 2-aminopropanamide—has shown this to be a viable strategy for programming new self-assembling systems. researchgate.net
Therefore, a simple molecule like 2-aminopropanamide hydrobromide provides the fundamental structural elements required for this type of materials science research:
Hydrogen Bonding: The primary amine and the C-terminal amide group are potent hydrogen bond donors and acceptors, capable of directing the assembly of molecules into well-defined architectures like sheets or helices.
Chirality: The inherent chirality of the molecule can be translated up to the supramolecular level, leading to the formation of chiral nanostructures, which are of interest for applications in catalysis and optics.
Hierarchical Assembly: These simple building blocks can form initial structures like nanorods, which can then be further organized into more complex, hierarchical materials, for instance, through coordination with metal ions. researchgate.net
In this context, 2-aminopropanamide and its derivatives are not just passive components but active drivers of supramolecular organization, contributing to the design of novel antimicrobial scaffolds, hydrogels, and other functional materials where structure at the nanoscale dictates function at the macroscale. nih.gov
Analytical Methodologies and Chemometric Data Analysis
Multivariate Data Analysis Techniques
The large datasets generated by modern spectroscopic instruments often require the use of multivariate data analysis techniques, also known as chemometrics, to extract meaningful chemical information. These methods can be applied to spectroscopic data of 2-aminopropanamide (B1330713);hydrobromide for tasks such as classification, quantification in complex mixtures, and identification of spectral patterns related to specific properties.
Principal Component Analysis (PCA)
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining the most important information. mdpi.comnih.gov When applied to a collection of spectra (e.g., from different batches or formulations of 2-aminopropanamide;hydrobromide), PCA can reveal clustering of samples based on their spectral similarities or differences. mendeley.com For instance, PCA of vibrational spectra can help in distinguishing between different polymorphic forms or in identifying outlier samples. mdpi.com The analysis of amino acid data using PCA has been shown to effectively group them based on their physicochemical properties. nih.govmdpi.com
Partial Least Squares Regression (PLS)
Partial Least Squares (PLS) regression is a supervised method used to build a predictive model between a set of predictor variables (e.g., a series of spectra) and one or more response variables (e.g., the concentration of this compound). jascoinc.comeigenvector.com PLS is particularly useful for quantitative analysis when there is a high degree of correlation between the predictor variables, as is often the case with spectroscopic data. jascoinc.com For example, a PLS model could be developed to quantify the amount of this compound in a pharmaceutical formulation using near-infrared (NIR) spectra. nih.gov This technique has been successfully applied for the quantification of amino acids in various matrices. researchgate.net
Soft Independent Modelling of Class Analogy (SIMCA)
Soft Independent Modelling of Class Analogy (SIMCA) is a supervised classification method used to build a model for a single class of samples. nih.gov This model can then be used to determine if new, unknown samples belong to that class. In the context of this compound, a SIMCA model could be built using the spectra of a set of authentic samples. This model could then be used for quality control to verify the identity and purity of new batches of the compound. dp.tech SIMCA works by performing PCA on the training data for each class and defining a confidence region around the principal components. nih.gov
Parallel Factor Analysis (PARAFAC)
Parallel Factor Analysis (PARAFAC) is a multi-way data analysis technique that is particularly well-suited for the analysis of three-dimensional data, such as Excitation-Emission Matrix (EEM) fluorescence spectroscopy. nih.govacs.orgresearchgate.net While 2-aminopropanamide itself is not strongly fluorescent, it can be derivatized to produce a fluorescent product. PARAFAC can then be used to decompose the EEM data of mixtures containing the derivatized compound into the individual spectral profiles and relative concentrations of the fluorescent components. acs.org This technique is powerful for resolving co-eluting or spectrally overlapping components in complex samples.
Spectroscopic Data Pre-processing Techniques
The quality of chemometric models is highly dependent on the quality of the input spectral data. Spectroscopic data often contain unwanted variations from sources such as light scattering, baseline drift, and instrumental noise. Data pre-processing techniques are applied to the raw spectra to remove or minimize these effects, thereby improving the performance and interpretability of subsequent multivariate models.
Multiplicative Scatter Correction (MSC): Multiplicative Scatter Correction is a common pre-processing technique used, particularly in near-infrared (NIR) spectroscopy, to correct for additive and multiplicative scattering effects in powdered or solid samples. rsc.org MSC works by regressing each spectrum against a reference spectrum (often the mean spectrum of the dataset) and then correcting the spectrum based on the slope and intercept of the regression line. This helps to ensure that the observed spectral variations are more directly related to the chemical composition of the sample rather than physical effects.
Standard Normal Variate (SNV): Standard Normal Variate is another widely used pre-processing method for correcting for scatter and path length variations. rsc.org Unlike MSC, SNV pre-processes each spectrum individually. For each spectrum, it calculates the mean and standard deviation of the absorbance values and then centers and scales the spectrum accordingly. This results in a spectrum with a mean of zero and a standard deviation of one, effectively removing baseline shifts and scaling effects.
The application of these pre-processing techniques is a crucial step before building robust and reliable chemometric models for the analysis of this compound, especially when dealing with solid-state measurements like NIR spectroscopy of powders.
High-Capacity Analysis (HCA) Strategies
High-Capacity Analysis (HCA), often used interchangeably with High-Content Analysis (HCS), represents a powerful strategy in modern chemical biology and drug discovery for the rapid assessment of the effects of chemical compounds on cells. nih.gov This approach utilizes automated microscopy and sophisticated image analysis to simultaneously measure multiple phenotypic parameters in intact cells, thereby generating a detailed profile of a compound's biological activity. nih.govharvard.edu While specific HCA studies focused solely on this compound are not extensively documented in publicly available literature, the methodologies are broadly applicable to small molecules of this class. HCA strategies are pivotal for moving beyond single-endpoint assays to understand the complex biological responses elicited by novel chemical entities.
The core of HCA lies in its ability to extract multiparametric data from cell populations treated with compounds from a screening library. pnas.org This can include measurements of cell morphology, protein localization, organelle health, and the expression levels of specific biomarkers. youtube.com For a compound like this compound, an HCA screen could be designed to investigate a wide range of potential cellular activities, such as its influence on cell proliferation, cytotoxicity, or specific signaling pathways.
A typical HCA workflow for assessing a small molecule like this compound would involve several key stages. Initially, a relevant cell line is chosen and cultured in multi-well plates. The cells are then treated with a range of concentrations of the compound. Following an incubation period, the cells are stained with a cocktail of fluorescent dyes to label various subcellular components, such as the nucleus, cytoskeleton, and mitochondria. Automated microscopes then capture images of the cells in each well, and specialized software is used to segment the images and quantify a large number of features from each individual cell. youtube.com
The data generated from an HCA screen is vast and complex, often comprising hundreds of measured features for thousands of cells per well. This necessitates the use of advanced data analysis techniques, particularly chemometrics, to extract meaningful biological insights. nih.gov Chemometric methods, such as principal component analysis (PCA) and hierarchical clustering, are employed to reduce the dimensionality of the data, identify patterns of activity, and classify compounds based on their phenotypic profiles. pnas.orgnih.gov This allows researchers to compare the biological signature of a test compound like this compound to that of reference compounds with known mechanisms of action.
Illustrative Research Findings:
To demonstrate the application of HCA and subsequent chemometric analysis, consider a hypothetical study aimed at profiling the biological effects of this compound against a panel of other small molecules. In such a study, a human cell line could be treated with the compounds for 24 hours, followed by staining for nuclear morphology, cell membrane permeability, and mitochondrial membrane potential.
The table below represents a small, illustrative subset of the type of multiparametric data that would be generated from such a High-Capacity Analysis. The values are hypothetical and serve to exemplify the quantitative nature of HCA readouts.
Table 1: Hypothetical High-Capacity Analysis Raw Data for Selected Cellular Features
| Compound ID | Concentration (µM) | Average Nuclear Area (µm²) | % of Cells with High Membrane Permeability | Average Mitochondrial Potential (RFU) |
|---|---|---|---|---|
| This compound | 10 | 155.2 | 3.1 | 89.5 |
| This compound | 50 | 168.5 | 8.7 | 72.3 |
| Compound A (Control) | 10 | 152.8 | 2.5 | 92.1 |
| Compound B (Apoptosis Inducer) | 10 | 120.4 | 15.6 | 45.8 |
RFU: Relative Fluorescence Units. Data are hypothetical.
The following table illustrates how the output of a PCA might be presented, showing the contribution of each measured feature to the principal components that explain the most variance in the dataset.
Table 2: Illustrative Principal Component Analysis (PCA) Loadings for HCA Data
| Cellular Feature | Principal Component 1 (PC1) | Principal Component 2 (PC2) |
|---|---|---|
| Nuclear Area | 0.85 | -0.12 |
| Membrane Permeability | 0.45 | 0.78 |
| Mitochondrial Potential | -0.25 | 0.62 |
Data are hypothetical and for illustrative purposes.
In this hypothetical example, PC1 might be heavily influenced by changes in nuclear area, potentially indicating an effect on the cell cycle or nuclear integrity. PC2 could be driven by a combination of increased membrane permeability and decreased mitochondrial potential, a signature often associated with cell death pathways. By plotting the scores of the different compounds on a graph of PC1 versus PC2, researchers could quickly identify which compounds elicit similar or distinct cellular responses. This type of high-capacity, data-rich analysis provides a comprehensive and nuanced understanding of a compound's biological activity that is not achievable through traditional single-endpoint assays.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-aminopropanamide hydrobromide, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves the reaction of 2-aminopropanamide with hydrobromic acid (HBr) under controlled conditions. Key factors include stoichiometric ratios (e.g., 1:1 molar ratio for neutralization), solvent choice (e.g., anhydrous ethanol or acetonitrile), and temperature control (reflux at 60–80°C). Impurities like unreacted HBr or byproducts (e.g., ammonium salts) can be minimized via recrystallization in polar solvents .
Q. How can researchers characterize the purity and structural integrity of 2-aminopropanamide hydrobromide?
- Methodological Answer : Analytical techniques include:
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210–220 nm (≥98% purity threshold recommended for pharmacological studies) .
- NMR Spectroscopy : and NMR to confirm the presence of the amino group (-NH), amide carbonyl (C=O), and phenyl protons (if applicable). DO exchange experiments can distinguish labile protons .
- Melting Point Analysis : Compare observed values (e.g., 160–165°C) with literature data to detect polymorphism or solvate formation .
Q. What stability considerations are critical for storing 2-aminopropanamide hydrobromide in laboratory settings?
- Methodological Answer : The compound is hygroscopic and prone to decomposition under humidity. Store desiccated at 2–8°C in amber glass vials. Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC monitoring for degradation products like free amine or bromide salts .
Advanced Research Questions
Q. How do protonation states and hydrogen-bonding networks impact the crystallographic behavior of 2-aminopropanamide hydrobromide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals protonation at the amino group, forming a zwitterionic structure stabilized by N–H···Br hydrogen bonds. Computational modeling (e.g., DFT at B3LYP/6-31G* level) can predict lattice energies and compare experimental vs. theoretical bond lengths (e.g., N–Br distance ~3.2 Å). Discrepancies may arise from crystal packing effects or solvent inclusion .
Q. What strategies resolve contradictions in reported biological activity data for 2-aminopropanamide hydrobromide derivatives?
- Methodological Answer : Conflicting enzyme inhibition results (e.g., IC variability in kinase assays) may stem from:
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% final concentration to avoid solvent interference.
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak IA column) to separate R/S enantiomers, as bioactivity often depends on stereochemistry .
- Table : Example data reconciliation for IC values:
| Assay Condition | Reported IC (μM) | Adjusted IC (μM) |
|---|---|---|
| 1% DMSO | 12.5 ± 1.2 | 15.3 ± 1.5* |
| 0.1% DMSO | 14.8 ± 1.4 | 14.8 ± 1.4 |
| *Solvent correction factor applied . |
Q. How can computational models predict the pharmacokinetic properties of 2-aminopropanamide hydrobromide?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) tools like SwissADME to estimate:
- Lipophilicity : LogP ~1.2 (moderate permeability).
- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk).
Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for absorption; microsomal half-life studies) .
Q. What experimental designs optimize enantioselective synthesis of 2-aminopropanamide hydrobromide?
- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline derivatives). Monitor enantiomeric excess (ee) via polarimetry or chiral GC. A case study achieved 92% ee using (S)-BINAP-Ru complexes under hydrogenation conditions .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Computational tools (e.g., ACD/Labs NMR Predictor) simulate shifts based on electron density and steric effects. Deviations >0.3 ppm may indicate:
- Solvent effects : Compare DMSO-d vs. CDCl spectra.
- Tautomerism : Use - HMBC to detect equilibrium between amino and imino forms .
Q. What statistical methods validate reproducibility in dose-response studies involving 2-aminopropanamide hydrobromide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
